GNF-6231
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNRMISICMFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNF-6231: A Deep Dive into its Mechanism of Action as a Porcupine Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a crucial membrane-bound O-acyltransferase in the Wnt signaling pathway. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, leading to the suppression of Wnt-driven cellular processes. This targeted mechanism of action has demonstrated significant anti-tumor efficacy in preclinical models of Wnt-dependent cancers, positioning this compound as a promising therapeutic candidate. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Porcupine and Wnt Signaling
The canonical Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and, when aberrantly activated, in the pathogenesis of various cancers. The secretion of Wnt ligands, a critical step for the activation of this pathway, is dependent on a post-translational modification known as palmitoylation, a process catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum.
This compound exerts its therapeutic effect by directly targeting and inhibiting the enzymatic activity of PORCN. This inhibition prevents the attachment of a palmitoleoyl group to a conserved serine residue on Wnt proteins. Without this lipid modification, Wnt ligands are not recognized by the Wntless (WLS) cargo receptor for transport to the cell surface and are consequently retained within the cell, leading to their degradation. The resulting blockade of Wnt secretion effectively shuts down both autocrine and paracrine Wnt signaling.
Caption: The canonical Wnt signaling pathway.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The potency and pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Assay |
| PORCN IC50 | 0.8 nM | Biochemical Assay |
| Wnt Pathway IC50 | 12 nM | Cell-Based Reporter Assay (for the parent compound GNF-1331) |
| CYP Isoform Inhibition | > 10 µM | Panel of CYP isoforms[1] |
Table 2: In Vitro ADME Properties
| Parameter | Species | Value |
| Plasma Protein Binding | Mouse | 88.0% |
| Rat | 83.1% | |
| Dog | 90.9% | |
| Monkey | 71.2% | |
| Human | 95.0% | |
| Caco-2 Permeability (Papp A→B) | Human | 7.5 x 10-6 cm/s |
| Microsomal Clearance | Mouse, Rat, Dog, Human | Low |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (%) |
| Mouse | 2 | IV | - | - | 1.8 | - |
| 5 | PO | 1.1 | 0.5 | 4.0 | 72 | |
| Rat | 1 | IV | - | - | 1.1 | - |
| 2 | PO | 0.8 | 1.0 | 2.1 | 96 | |
| Dog | 0.5 | IV | - | - | 1.2 | - |
| 1 | PO | 0.5 | 1.0 | 2.1 | 88 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Wnt Signaling Co-culture Reporter Assay
This cellular high-throughput screen was designed to identify inhibitors of Wnt secretion and pathway activation.
-
Cell Lines:
-
Wnt-producing cells: A stable cell line expressing a specific Wnt ligand (e.g., Wnt3a).
-
Reporter cells: A cell line containing a Wnt-responsive reporter construct, such as the SuperTOPFlash reporter, which consists of multiple TCF/LEF binding sites upstream of a luciferase gene.
-
-
Protocol:
-
Seed the Wnt-producing cells and reporter cells in a co-culture format in 384-well plates.
-
Add this compound or control compounds at various concentrations to the co-culture.
-
Incubate the plates for a sufficient period (e.g., 24-48 hours) to allow for Wnt secretion, receptor binding, and reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the log concentration of the compound.
-
In Vivo MMTV-WNT1 Xenograft Tumor Model
This in vivo model was utilized to assess the anti-tumor efficacy of this compound in a Wnt-driven cancer model.
-
Animal Model:
-
Immunocompromised mice (e.g., nude mice).
-
Tumor fragments from MMTV-Wnt1 transgenic mice are subcutaneously implanted.
-
-
Protocol:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at specified doses (e.g., 0.3, 1, and 3 mg/kg) and schedule (e.g., once daily).[1]
-
Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as pharmacodynamic biomarker assessment.
-
Pharmacodynamic (PD) Biomarker Analysis: Axin2 mRNA Expression
To confirm the on-target activity of this compound in vivo, the expression of a Wnt target gene, Axin2, is measured in tumor tissue.
-
Sample Collection:
-
Excise tumors from the MMTV-WNT1 xenograft model at various time points after the final dose of this compound.
-
-
Protocol:
-
Immediately snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.
-
Isolate total RNA from the tumor tissue using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for Axin2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative expression of Axin2 mRNA in the this compound-treated groups compared to the vehicle-treated group.
-
Mandatory Visualizations
Caption: In vivo efficacy experimental workflow.
Conclusion
This compound is a well-characterized Porcupine inhibitor with a clear mechanism of action, potent in vitro and in vivo activity, and favorable drug-like properties. Its ability to selectively block the secretion of Wnt ligands makes it a promising therapeutic agent for the treatment of Wnt-driven cancers. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other Porcupine inhibitors.
References
GNF-6231: A Potent and Orally Bioavailable Porcupine Inhibitor for Targeting Wnt-Driven Pathologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a key driver in various diseases, most notably cancer. GNF-6231 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, presenting a promising therapeutic strategy for Wnt-dependent cancers and other diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction to the Wnt Signaling Pathway
The Wnt signaling pathway is a complex and highly conserved network that governs fundamental cellular processes such as proliferation, differentiation, migration, and polarity. The pathway is broadly classified into two main branches: the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.
1.1. Canonical Wnt Signaling
In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.
Upon binding of a canonical Wnt ligand (e.g., Wnt1, Wnt3a) to its co-receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), the destruction complex is recruited to the plasma membrane. This leads to the inactivation of GSK3β, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2 and c-Myc, which drive cell proliferation.
1.2. Non-Canonical Wnt Signaling
The non-canonical pathways, including the Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways, operate independently of β-catenin. The PCP pathway regulates cell polarity and coordinated tissue movements, primarily through the activation of small GTPases like Rho and Rac. The Wnt/Ca2+ pathway involves the release of intracellular calcium, leading to the activation of calcium-sensitive enzymes such as Protein Kinase C (PKC) and Calmodulin-dependent kinase II (CamKII).
This compound: A Porcupine Inhibitor
2.1. Mechanism of Action
This compound is a potent, selective, and orally bioavailable inhibitor of Porcupine (PORCN). PORCN is a critical enzyme in the Wnt signaling pathway, responsible for the palmitoylation of Wnt ligands in the endoplasmic reticulum. This lipid modification is essential for the proper folding, secretion, and subsequent binding of Wnt proteins to their FZD receptors. By inhibiting PORCN, this compound prevents the secretion of all Wnt ligands, thereby blocking both canonical and non-canonical Wnt signaling pathways at their origin.[1][2]
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| PORCN Inhibition (IC50) | ~0.8 nM | [3] |
Table 2: Preclinical Pharmacokinetics of this compound [4]
| Species | Oral Bioavailability (%) | Systemic Clearance (CL) | Terminal Half-life (t1/2) |
| Mouse | 72% | Low | 2.4 h |
| Rat | 96% | Low | 2.8 h |
| Dog | 85% | Low | 8.9 h |
Table 3: In Vivo Efficacy of this compound [4]
| Tumor Model | Dosing | Outcome |
| MMTV-WNT1 Xenograft | 3 mg/kg, oral | Robust antitumor efficacy and significant reduction in Axin2 expression |
Experimental Protocols
4.1. Wnt Reporter Assay
This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive promoter.
Methodology:
-
Cell Culture: Co-culture "Wnt-producer" cells (e.g., HEK293T cells transiently transfected with a Wnt3a expression vector) with "Wnt-responder" cells (e.g., HEK293T cells stably expressing a TCF/LEF-luciferase reporter).
-
Compound Treatment: Add this compound at various concentrations to the co-culture system. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for Wnt signaling and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., total protein concentration or a co-transfected Renilla luciferase reporter). Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
4.2. Quantitative PCR (qPCR) for Axin2 Expression
Axin2 is a direct target gene of the canonical Wnt pathway and its expression levels serve as a robust biomarker for pathway activity.
Methodology:
-
Cell/Tissue Treatment: Treat cells or animals with this compound or vehicle control.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for Axin2 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of Axin2 using the ΔΔCt method.
4.3. In Vivo Tumor Xenograft Studies
Evaluate the antitumor efficacy of this compound in a Wnt-dependent cancer model.
Methodology:
-
Tumor Implantation: Subcutaneously implant a Wnt-driven tumor cell line (e.g., MMTV-WNT1) into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control and this compound at various doses). Administer the compound orally, once daily.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples for analysis of target engagement (e.g., Axin2 expression) and drug concentration.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Signaling Pathway Diagrams
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate for the treatment of Wnt-driven diseases. Its potent and selective inhibition of Porcupine provides a means to effectively shut down aberrant Wnt signaling. The favorable pharmacokinetic profile of this compound, including its high oral bioavailability, makes it an attractive molecule for further preclinical and clinical development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers working in the field of Wnt signaling and cancer therapeutics.
References
GNF-6231: A Technical Guide to a Potent and Selective Porcupine Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a well-established driver in numerous cancers, making it a prime target for therapeutic intervention. Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum, is essential for the maturation and secretion of all Wnt ligands. Inhibiting PORCN presents an attractive strategy to block Wnt-driven tumorigenesis at its source. This document provides a comprehensive technical overview of GNF-6231, a novel pyridinyl acetamide derivative identified as a potent, selective, and orally bioavailable inhibitor of PORCN. We will detail its mechanism of action, summarize its pharmacological data, outline key experimental protocols for its evaluation, and visualize the underlying biological and experimental frameworks.
Introduction: The Role of Porcupine in Wnt Signaling
The Wnt family of secreted glycoproteins initiates signaling cascades that control cell proliferation, differentiation, and migration.[1] The canonical Wnt/β-catenin pathway is particularly crucial; in its "off" state, β-catenin is targeted for proteasomal degradation. In its "on" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
A critical and indispensable step in the Wnt signaling pathway is the post-translational modification of Wnt proteins.[2] The enzyme Porcupine (PORCN) catalyzes the palmitoylation of a conserved serine residue on Wnt ligands.[3] This lipid modification is essential for Wnt protein secretion from the cell and for its subsequent binding to FZD receptors.[3] By blocking PORCN, it is possible to halt the secretion of all Wnt ligands, effectively shutting down both canonical and non-canonical Wnt signaling pathways driven by these ligands.[1][4] This makes PORCN a highly druggable upstream node for cancers dependent on Wnt ligand secretion.
This compound: A Next-Generation Porcupine Inhibitor
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of PORCN.[5] It was developed through structure-activity relationship studies from an initial high-throughput screening hit.[2] Its optimized chemical structure provides excellent potency, specificity, and favorable drug-like properties, making it a valuable tool for preclinical research and a candidate for further development.[2]
Mechanism of Action
This compound exerts its biological effect by directly inhibiting the enzymatic activity of PORCN. By binding to PORCN in the endoplasmic reticulum, it prevents the O-acylation (palmitoylation) of newly synthesized Wnt proteins. This lack of lipidation traps the Wnt ligands within the cell, preventing their secretion into the extracellular space. Consequently, autocrine and paracrine Wnt signaling is blocked, leading to reduced expression of Wnt target genes, such as AXIN2, and subsequent inhibition of tumor cell proliferation in Wnt-dependent cancer models.[2]
Data Presentation
This compound has demonstrated high potency in biochemical assays and robust efficacy in preclinical cancer models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target/Assay | Value | Reference |
| IC50 | Porcupine (PORCN) Enzyme Activity | 0.8 nM | [1] |
| Selectivity | Panel of >200 Off-Targets (GPCRs, kinases, etc.) | No significant activity at 10 µM | [2] |
| CYP Inhibition | All CYP Isoforms Tested | IC50 > 10 µM | [5] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Model | Dosing Regimen (Oral) | Outcome | T/C Ratio (%)* | p-value | Reference |
| MMTV-Wnt1 Xenograft | 0.3 mg/kg/day for 14 days | Tumor Growth Inhibition | 15% | < 0.0001 | [2] |
| MMTV-Wnt1 Xenograft | 1 mg/kg/day for 14 days | Tumor Regression | -74% | < 0.0001 | [2] |
| MMTV-Wnt1 Xenograft | 3 mg/kg/day for 14 days | Tumor Regression | -84% | < 0.0001 | [2] |
*T/C Ratio: The relative change in tumor volume in the treated (T) group compared to the control (C) group.
Table 3: In Vivo Pharmacodynamic (PD) Profile of this compound
| Model | Dose (Oral) | Biomarker | Time Point | Result | Reference |
| MMTV-Wnt1 Xenograft | 3 mg/kg (single dose) | Axin2 mRNA levels in tumor | 6 hours | Maximum inhibition | [2] |
| MMTV-Wnt1 Xenograft | 3 mg/kg (single dose) | Axin2 mRNA levels in tumor | 24 hours | Return toward baseline | [2] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and absolute bioavailability, while described as favorable, are not publicly available in the cited literature.[2][5]
Experimental Protocols
The following sections describe the general methodologies used to evaluate the efficacy of this compound.
In Vitro PORCN Inhibition Assay
A cellular high-throughput screen based on a Wnt coculture reporter gene assay is the foundational method for identifying and characterizing PORCN inhibitors like this compound.[2]
-
Principle: A "Producer" cell line engineered to express a specific Wnt ligand is co-cultured with a "Reporter" cell line that contains a Wnt-responsive reporter gene (e.g., β-catenin-activated reporter driving luciferase). Inhibition of PORCN in the Producer cells prevents Wnt secretion, leading to a decrease in the reporter signal from the Reporter cells.
-
General Protocol:
-
Cell Plating: Plate Reporter cells in a multi-well plate (e.g., 384-well). After cell attachment, add Producer cells.
-
Compound Addition: Add this compound at various concentrations to the co-culture wells. Include DMSO as a negative control.
-
Incubation: Incubate the plates for a sufficient period (e.g., 24-48 hours) to allow for Wnt secretion, signaling, and reporter gene expression.
-
Signal Detection: Add a luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the dose-response curve to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Wnt-induced signal.
-
In Vivo Antitumor Efficacy in MMTV-Wnt1 Mouse Model
The Mouse Mammary Tumor Virus (MMTV)-Wnt1 transgenic mouse model is a well-established and highly relevant model for studying Wnt-driven breast cancer.[4][6][7] These mice develop mammary tumors due to the overexpression of the Wnt1 ligand, making them dependent on the Wnt secretion pathway.[7]
-
Principle: To assess antitumor efficacy, tumor-bearing MMTV-Wnt1 mice are treated with this compound. The primary endpoint is the change in tumor volume over time compared to a vehicle-treated control group.
-
General Protocol:
-
Tumor Implantation: Subcutaneously implant tumor fragments from an MMTV-Wnt1 transgenic mouse into the flank of immunodeficient or syngeneic host mice.[2]
-
Tumor Growth and Staging: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Prepare this compound in an appropriate vehicle for oral administration (p.o.). Administer the compound daily by oral gavage at specified doses (e.g., 0.3, 1, 3 mg/kg). The control group receives the vehicle only.[2]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2). Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the T/C ratio and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the antitumor effect.
-
Conclusion and Future Directions
This compound is a highly potent and selective Porcupine inhibitor with demonstrated oral bioavailability and robust antitumor efficacy in a Wnt-dependent preclinical cancer model.[2][5] Its favorable drug-like properties distinguish it as a valuable chemical probe for studying Wnt biology and as a promising candidate for therapeutic development. The strong correlation between target engagement (reduction of Axin2 mRNA) and antitumor response provides a clear pharmacodynamic biomarker for clinical translation.[2]
While this compound shows significant promise, the development of PORCN inhibitors as a class requires careful consideration of on-target toxicities. Since Wnt signaling is crucial for tissue homeostasis in adults, particularly in the bone and gut, monitoring for adverse effects in these tissues is critical. Future research will likely focus on defining patient populations with Wnt-ligand-dependent cancers (e.g., those with RNF43 mutations or RSPO fusions) who are most likely to benefit from PORCN inhibitor therapy, and on developing dosing strategies that maximize the therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of MMTV-Wnt-1 transgenic mice for studying the genetic basis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF-6231 for Myocardial Infarction Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6231 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands.[1] By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which has been implicated in the pathophysiology of various diseases, including cancer and fibrotic conditions. In the context of myocardial infarction (MI), the Wnt pathway is a critical regulator of cardiac remodeling, influencing processes such as inflammation, fibrosis, cardiomyocyte apoptosis, and progenitor cell activity.[2] Preclinical studies suggest that targeted inhibition of the Wnt pathway may represent a promising therapeutic strategy to mitigate adverse cardiac remodeling and improve outcomes following MI.[2] This technical guide provides an in-depth overview of the core concepts related to the use of this compound in myocardial infarction research.
Mechanism of Action: Inhibition of Wnt Signaling
This compound targets Porcupine, an enzyme located in the endoplasmic reticulum. PORCN mediates the palmitoylation of Wnt ligands, a crucial post-translational modification required for their secretion from the cell. By inhibiting PORCN, this compound prevents the release of Wnt proteins, thereby blocking their interaction with Frizzled receptors on target cells and inhibiting both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[1]
Signaling Pathway Diagram
Preclinical Myocardial Infarction Studies: A Representative Experimental Protocol
Experimental Workflow Diagram
Detailed Methodologies
-
Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthesia is induced with 3-4% isoflurane and maintained with 1.5-2% isoflurane in oxygen.
-
Surgical Procedure:
-
Mice are intubated and connected to a rodent ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a suture (e.g., 8-0 silk).
-
Successful ligation is confirmed by the immediate appearance of a pale area in the anterior wall of the left ventricle.
-
The chest is closed in layers, and the animal is allowed to recover.
-
-
Sham Operation: Sham-operated animals undergo the same procedure without LAD ligation.
-
-
Drug Administration:
-
Compound: this compound is suspended in a vehicle solution (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Dosing: Animals are randomly assigned to receive either vehicle or this compound at a specified dose (e.g., 10 mg/kg, administered orally once daily), starting 24 hours post-MI and continuing for a specified duration (e.g., 28 days).
-
-
Assessment of Cardiac Function:
-
Technique: Transthoracic echocardiography is performed at baseline (before MI), and at various time points post-MI (e.g., day 7 and day 28).
-
Parameters Measured: Left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimension at end-diastole (LVIDd), and left ventricular internal dimension at end-systole (LVIDs).
-
-
Histological and Molecular Analysis (at study endpoint):
-
Infarct Size Measurement: Hearts are excised, and the left ventricle is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from viable myocardium (red).
-
Fibrosis Assessment: Heart sections are stained with Masson's trichrome or Picrosirius red to quantify the extent of collagen deposition (fibrosis) in the infarct and border zones.
-
Cardiomyocyte Apoptosis: TUNEL staining is performed on heart sections to identify and quantify apoptotic cardiomyocytes.
-
Cardiomyocyte Proliferation: Immunohistochemical staining for proliferation markers such as Ki-67 or phospho-histone H3 (pH3) in cardiomyocytes.
-
Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of key genes and proteins involved in Wnt signaling (e.g., Axin2, β-catenin), fibrosis (e.g., Collagen I, α-SMA), and inflammation (e.g., IL-6, TNF-α).
-
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be expected from a study evaluating this compound in a murine MI model.
Table 1: Echocardiographic Assessment of Cardiac Function
| Treatment Group | N | LVEF (%) - Day 28 | FS (%) - Day 28 | LVIDd (mm) - Day 28 | LVIDs (mm) - Day 28 |
| Sham | 10 | 58.5 ± 3.2 | 30.1 ± 2.5 | 3.6 ± 0.2 | 2.5 ± 0.2 |
| MI + Vehicle | 12 | 30.2 ± 4.5 | 15.3 ± 2.8 | 5.1 ± 0.4 | 4.3 ± 0.4 |
| MI + this compound (10 mg/kg) | 12 | 40.8 ± 5.1 | 20.7 ± 3.3 | 4.7 ± 0.3 | 3.7 ± 0.3 |
| Data are presented as mean ± SD. p < 0.05 vs. MI + Vehicle. |
Table 2: Histological and Molecular Analysis at Day 28 Post-MI
| Treatment Group | Infarct Size (% of LV) | Fibrosis Area (% of Infarct) | TUNEL+ Cardiomyocytes (cells/mm²) | Ki-67+ Cardiomyocytes (cells/10⁵) | Axin2 mRNA (fold change vs. Sham) |
| Sham | N/A | N/A | 2.1 ± 0.8 | 0.5 ± 0.2 | 1.0 ± 0.2 |
| MI + Vehicle | 42.5 ± 5.8 | 65.3 ± 7.1 | 25.4 ± 6.3 | 1.2 ± 0.5 | 8.5 ± 2.1 |
| MI + this compound (10 mg/kg) | 35.1 ± 4.9 | 52.8 ± 6.5 | 15.8 ± 4.7 | 3.1 ± 0.9 | 3.2 ± 1.1 |
| Data are presented as mean ± SD. p < 0.05 vs. MI + Vehicle. |
Conclusion
This compound, as a potent inhibitor of the Wnt signaling pathway, holds theoretical potential for mitigating adverse cardiac remodeling following myocardial infarction. The technical information and representative protocols provided in this guide offer a framework for researchers to design and execute preclinical studies to rigorously evaluate the therapeutic efficacy of this compound in this setting. Further investigation is warranted to elucidate the precise molecular mechanisms and to establish a comprehensive profile of its effects on cardiac repair and regeneration.
References
An In-depth Technical Guide to the Discovery and Development of GNF-6231
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of GNF-6231, a potent and selective Porcupine (PORCN) inhibitor. The information is compiled from primary research and is intended for an audience with a background in drug discovery and development.
Introduction
This compound is a novel, orally bioavailable small molecule that inhibits the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] The aberrant activation of the Wnt signaling cascade is a known driver in various cancers, making it a compelling target for therapeutic intervention. PORCN plays a crucial role in the secretion of Wnt ligands by catalyzing their palmitoylation, a necessary post-translational modification for their biological activity.[1] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down Wnt-driven tumorigenesis. This document details the discovery, mechanism of action, preclinical pharmacology, and key experimental protocols for this compound.
Discovery and Optimization
This compound was developed through a systematic drug discovery effort that began with a high-throughput cellular screen to identify inhibitors of Wnt secretion.[1][2] This screen led to the identification of a lead compound, GNF-1331. Subsequent structure-activity relationship (SAR) studies focused on improving potency, selectivity, and pharmacokinetic properties, which ultimately led to the discovery of this compound (also referred to as compound 19 in the primary literature).[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Porcupine. This inhibition prevents the palmitoylation of Wnt ligands in the endoplasmic reticulum, which is an essential step for their secretion and subsequent binding to Frizzled receptors on the cell surface. The blockade of Wnt ligand secretion leads to the downregulation of the canonical Wnt/β-catenin signaling pathway.
The following diagram illustrates the Porcupine-mediated Wnt secretion pathway and the point of inhibition by this compound.
Caption: Porcupine-mediated Wnt secretion pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and preclinical pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 | Reference |
| Porcupine (PORCN) | 0.8 nM | [1] |
| Wnt Signaling (Co-culture assay) | 12 nM | [1] |
| CYP Isoforms (various) | >10 µM | [3] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Plasma Protein Binding (%) | Reference |
| Mouse | 72 | 88.0 | [1] |
| Rat | 96 | 83.1 | [1] |
| Dog | 84 | 90.9 | [1] |
| Monkey | - | 71.2 | [1] |
| Human | - | 95.0 | [1] |
In Vivo Efficacy
This compound has demonstrated robust dose-dependent anti-tumor efficacy in a mouse mammary tumor virus (MMTV)-Wnt1 xenograft model. Oral administration of this compound led to significant tumor growth inhibition and regression.
Caption: Workflow for the MMTV-Wnt1 xenograft efficacy study.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This assay is used to determine the potency of compounds in inhibiting Wnt signaling in a cellular context.
-
Cell Lines:
-
HEK293T cells stably expressing a Wnt3a gene.
-
HEK293T cells stably expressing a SuperTopFlash (STF) luciferase reporter construct.
-
-
Procedure:
-
The two cell lines are co-cultured in a 1:1 ratio in 96-well plates.
-
Cells are treated with various concentrations of this compound or vehicle control.
-
After a 24-hour incubation period, the luciferase activity is measured using a standard luciferase assay system.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in luciferase activity compared to the vehicle control.
-
This in vivo model is used to assess the anti-tumor efficacy of this compound in a Wnt-driven tumor model.
-
Animals: Female athymic nude mice.
-
Tumor Line: MMTV-Wnt1 mouse mammary tumor fragments.
-
Procedure:
-
Tumor fragments are subcutaneously implanted into the flank of the mice.
-
Tumors are allowed to grow to an average size of approximately 200 mm³.
-
Mice are then randomized into treatment and control groups.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose and 0.5% Tween 80 in water) and administered by oral gavage once daily at specified doses (e.g., 0.3, 1, and 3 mg/kg).[1]
-
The control group receives the vehicle only.
-
Tumor volume and body weight are measured 2-3 times per week.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis, such as measuring the expression of Wnt target genes (e.g., Axin2) by qRT-PCR.
-
These studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animals: Mice, rats, and dogs are typically used in preclinical studies.
-
Procedure:
-
This compound is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood samples are collected at various time points post-dosing.
-
The concentration of this compound in the plasma is determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including Cmax, Tmax, half-life (t1/2), and area under the curve (AUC), are calculated.
-
Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.
-
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of Porcupine with demonstrated in vivo anti-tumor efficacy in a Wnt-driven cancer model. Its favorable preclinical profile makes it a promising candidate for further development as a therapeutic agent for the treatment of Wnt-dependent cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation of this compound and other Porcupine inhibitors.
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
GNF-6231: A Potent Porcupine Inhibitor for Advancing Tissue Regeneration Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6231 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the secretion of all Wnt ligands.[1] By blocking the palmitoylation of Wnt proteins, this compound effectively inhibits the Wnt signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and regeneration.[1][2] Aberrant Wnt signaling is implicated in various diseases, including cancer and fibrosis.[3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in tissue regeneration research, with a focus on cardiac and bone repair.
Core Mechanism of Action: Inhibition of Wnt Signaling
This compound exerts its biological effects by targeting PORCN, a key enzyme in the Wnt signaling cascade. The binding of this compound to PORCN prevents the acylation of Wnt proteins, a crucial post-translational modification required for their secretion from the endoplasmic reticulum.[1][2] This leads to the intracellular retention of Wnt ligands, thereby preventing their interaction with Frizzled receptors on target cells and subsequent activation of downstream signaling pathways.
A key downstream marker of Wnt pathway activation is the expression of Axin2, which is itself a negative regulator of the pathway.[4][5] Studies have shown that this compound treatment significantly reduces the expression of Axin2 mRNA, confirming its inhibitory effect on Wnt signaling in vitro and in vivo.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Porcupine IC50 | 0.8 nM | In vitro enzyme assay | [1] |
| Cytotoxicity | Not cytotoxic up to 20 µM | Various cell lines | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Plasma Half-life | ~2.3 hours | 5 mg/kg intravenous injection | [4] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction
| Parameter | This compound Treatment | Control | Reference |
| Myocardial Infarction Area | 9.07% reduction | No treatment | [1] |
| Axin2 mRNA levels | Significantly reduced | Unchanged | [1] |
| Myofibroblast Proliferation | Reduced | Unchanged | [4] |
Table 4: In Vivo Efficacy of this compound in a Mouse Model of High Bone Mass
| Parameter | This compound Treatment (0.3, 1, or 3 mg/kg/day) | Control | Reference |
| Total Body Bone Mineral Density | Reduced | Unchanged | [6] |
| Cortical Thickness of Femur | Reduced | Unchanged | [6] |
| Trabecular Bone Volume Fraction | Reduced | Unchanged | [6] |
Key Experimental Protocols
This section details the methodologies for key experiments involving this compound.
Myocardial Infarction (MI) Mouse Model
Objective: To induce myocardial infarction in mice to study the effects of this compound on cardiac repair.
Protocol:
-
Anesthesia: Anesthetize adult C57BL/6 mice using isoflurane (4-5% for induction, 1.5-2% for maintenance).[7]
-
Intubation and Ventilation: Intubate the mouse with a 19-gauge blunt needle and connect it to a rodent ventilator.[7]
-
Surgical Preparation: Shave the anterior thorax and disinfect the area with iodine.[7]
-
Thoracotomy: Make a parasternal incision at the level of the third and fourth ribs. Dissect the pectoral muscles and retract them to expose the thoracic cavity.[7]
-
Coronary Artery Ligation: Open the pericardium and identify the left anterior descending (LAD) coronary artery. Ligate the LAD using a 7-0 prolene suture to induce ischemia.[7][8]
-
Closure: Close the chest by pressing to restore negative pressure and suture the skin with 5-0 silk.[7]
-
Post-operative Care: Monitor the ECG for the first 5-10 minutes post-surgery. Allow the mouse to recover in a warm environment (28°C). Administer buprenorphine (0.1 mg/kg s.c.) for analgesia.[7]
-
This compound Administration: Administer this compound intravenously at a dose of 5 mg/kg every 24 hours for 6 days, starting after the induction of MI.[1]
Quantitative Real-Time PCR (qRT-PCR) for Axin2 Expression
Objective: To quantify the expression of the Wnt target gene Axin2 in cardiac cells following this compound treatment.
Protocol:
-
Cell Culture: Culture Wnt3a overexpressing cardiac cells in appropriate media. Treat the cells with this compound at the desired concentration and duration.
-
RNA Isolation: Isolate total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system and SYBR Green master mix. Use primers specific for Axin2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of Axin2 using the ΔΔCt method.[9][10]
Wnt Signaling Reporter Assay
Objective: To measure the activity of the Wnt signaling pathway in response to this compound.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a Wnt-responsive reporter plasmid (e.g., TOPflash, which contains TCF/LEF binding sites upstream of a luciferase gene) and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: Treat the transfected cells with a Wnt ligand (e.g., Wnt3a) in the presence or absence of this compound at various concentrations.
-
Luciferase Assay: After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Wnt signaling activity.[11]
Visualizations: Signaling Pathways and Workflows
Wnt Signaling Pathway and this compound Inhibition
Caption: this compound inhibits PORCN, blocking Wnt ligand secretion and subsequent signaling.
Experimental Workflow for a Myocardial Infarction Study
Caption: Workflow for evaluating this compound's effect on cardiac repair post-MI.
Conclusion
This compound is a valuable research tool for investigating the role of Wnt signaling in tissue regeneration. Its high potency and selectivity for Porcupine allow for precise modulation of the Wnt pathway in various experimental models. The data presented in this guide demonstrate its potential to promote cardiac repair and influence bone metabolism. The provided experimental protocols and visualizations serve as a foundation for designing and executing further studies to elucidate the full therapeutic potential of targeting Wnt signaling with this compound in regenerative medicine. Further research is warranted to explore its efficacy in other models of tissue injury and to optimize dosing and treatment regimens for potential clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting WNT secretion reduces high bone mass caused by Sost loss-of-function or gain-of-function mutations in Lrp5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. transonic.com [transonic.com]
- 8. Myocardial infarction models in NOD/Scid mice for cell therapy research: permanent ischemia vs ischemia–reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel Axin2 knock‐in mouse model for visualization and lineage tracing of WNT/CTNNB1 responsive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of GNF-6231: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of GNF-6231, a potent and orally bioavailable inhibitor of Porcupine (PORCN). This compound targets the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and embryonic development that is often dysregulated in cancer. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biological and experimental frameworks.
Core Mechanism of Action
This compound is a highly potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling cascade. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down Wnt signaling in a comprehensive manner.[1][2][3]
Quantitative Selectivity Data
This compound has demonstrated exceptional potency against its primary target, Porcupine, with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its selectivity has been assessed against a broad range of off-targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, transporters, and cytochrome P450 (CYP) enzymes.
Table 1: Potency of this compound against Porcupine
| Target | IC50 (nM) |
| Porcupine | 0.8 |
| [Source: MedchemExpress, Nordic Biosite][2][3] |
Table 2: Off-Target Selectivity of this compound
| Target Class | Number of Targets Tested | Result |
| Kinases, GPCRs, Proteases, | > 200 | No significant activity at up to 10 µM |
| Transporters, Ion Channels, | ||
| Nuclear Receptors | ||
| Cytochrome P450 (CYP) Isoforms | 3 (2C9, 2D6, 3A4) | IC50 > 10 µM for all isoforms tested |
| [Source: GlpBio][1] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.
References
Methodological & Application
GNF-6231: Application Notes and Experimental Protocols for a Novel Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of all Wnt ligands. By blocking Wnt signaling, this compound has demonstrated significant anti-tumor efficacy in preclinical models of Wnt-driven cancers. These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vitro and in vivo activity of this compound, along with key quantitative data to guide future research and development.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of PORCN. This inhibition prevents the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion from the endoplasmic reticulum. The subsequent blockade of Wnt ligand secretion leads to the suppression of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.
GNF-6231 In Vivo Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which is implicated in tumorigenesis and other pathological conditions. These application notes provide detailed protocols for the in vivo administration and dosage of this compound in preclinical mouse models, based on currently available data.
Data Presentation
In Vivo Efficacy and Dosage Summary
| Animal Model | Administration Route | Dosage Range | Dosing Frequency | Duration | Observed Effect |
| MMTV-WNT1 Xenograft | Oral (p.o.) | 0.3 - 3 mg/kg | Once daily | 2 weeks | Antitumor activity |
| MMTV-WNT1 Xenograft | Oral (p.o.) | 3 mg/kg (single dose) | Once | N/A | Reduction of Wnt target gene Axin2 mRNA |
| C57Bl/6 (MI Model) | Intravenous (i.v.) | 5 mg/kg | Every 24 hours | 6 days | Alleviation of myocardial infarction symptoms |
Pharmacokinetic Parameters
| Species | Administration Route | Dose | Key Parameters |
| Mouse | Intravenous (i.v.) | 5 mg/kg | Plasma Half-life (t½): ~2.3 hours |
| Mouse | Oral (p.o.) | N/A | Cmax, Tmax, and bioavailability not reported |
Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for this compound.
Caption: Canonical Wnt signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Oral Administration of this compound in an MMTV-WNT1 Xenograft Mouse Model
This protocol is designed for evaluating the antitumor efficacy of orally administered this compound.
1. Materials and Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
MMTV-WNT1 tumor-bearing mice
-
Oral gavage needles
-
Standard animal housing and monitoring equipment
2. Vehicle Formulation:
A commonly used vehicle for oral administration of hydrophobic compounds like this compound is a solution of DMSO, PEG300, Tween-80, and saline.
-
To prepare a 1 mg/mL solution:
-
Dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
In a separate tube, add 4 mL of PEG300.
-
Add the 1 mL of this compound/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 0.5 mL of Tween-80 and mix until the solution is clear.
-
Add 4.5 mL of saline to bring the total volume to 10 mL.
-
The final concentration of this compound will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Adjust the initial weight of this compound and volumes accordingly for different desired final concentrations.
-
3. Dosing and Administration:
-
Acclimate MMTV-WNT1 tumor-bearing mice for at least one week before the start of the experiment.
-
Randomize mice into treatment and vehicle control groups.
-
Calculate the required dose volume for each mouse based on its body weight (e.g., for a 3 mg/kg dose in a 20g mouse, administer 60 µL of a 1 mg/mL solution).
-
Administer this compound or vehicle control via oral gavage once daily for the duration of the study (e.g., 14 days).
-
Monitor tumor growth using calipers and animal well-being daily.
Protocol 2: Intravenous Administration of this compound
This protocol is suitable for studies requiring rapid systemic exposure to this compound.
1. Materials and Reagents:
-
This compound powder
-
DMSO
-
20% Captisol® (SBE-β-CD) in Saline
-
Sterile saline for injection
-
Syringes and needles for intravenous injection
-
Animal restrainer
2. Vehicle Formulation:
-
To prepare a 1 mg/mL solution for intravenous injection:
-
Dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
In a separate sterile tube, add 9 mL of 20% SBE-β-CD in saline.
-
Add the 1 mL of this compound/DMSO stock solution to the SBE-β-CD solution and mix thoroughly until clear.
-
The final concentration will be 1 mg/mL in 10% DMSO and 18% SBE-β-CD in saline.
-
3. Dosing and Administration:
-
Acclimate mice as per standard procedures.
-
Calculate the dose volume based on individual mouse body weight (e.g., for a 5 mg/kg dose in a 20g mouse, administer 100 µL of a 1 mg/mL solution).
-
Administer the this compound solution via tail vein injection.
-
Follow the dosing schedule as required by the experimental design (e.g., every 24 hours for 6 days).
-
Monitor animals for any adverse reactions post-injection.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound.
Caption: General workflow for an in vivo this compound efficacy study.
GNF-6231 Cell Culture Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3] By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which is aberrantly activated in various cancers and other diseases.[1][4][5] These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its impact on cell viability, long-term proliferative capacity, and Wnt pathway activity.
Mechanism of Action
This compound targets PORCN, which resides in the endoplasmic reticulum. PORCN mediates the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is essential for the binding of Wnt ligands to their carrier protein, Wntless (WLS), and their subsequent secretion from the cell. By inhibiting PORCN, this compound prevents Wnt secretion, leading to a shutdown of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in an autocrine or paracrine manner.
Data Presentation
The following table summarizes typical concentration ranges for this compound and related Porcupine inhibitors in various cell-based assays. Note that optimal concentrations may vary depending on the cell line and experimental conditions.
| Assay Type | Compound | Cell Line(s) | Concentration Range | Incubation Time | Reference |
| Wnt Signaling Inhibition | This compound | - | IC50 ~0.8 nM (biochemical) | - | [3] |
| Wnt Signaling Inhibition | LGK974 | HN30 | IC50 ~0.3 nM (AXIN2 mRNA) | 48 hours | [5] |
| Cell Viability | IWP-2 | Panc-1, MiaPaCa2, HT29 | EC50 ~1.9 - 8.96 µM | 48 hours | [4] |
| Colony Formation | LGK974 | HN30, UMSCC | 10 - 100 nM | 1 week | [5][6] |
| Wnt Reporter Assay | IWP-2 | L-Wnt-STF | 5 µM | 24 hours | [2] |
| Apoptosis Induction | LGK974 | 786-O, ACHN | 5 - 15 µM | 72 hours | [7] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines the use of a tetrazolium-based assay (e.g., MTT or MTS) to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control.
-
Replace the medium with fresh medium containing the compound every 2-3 days.
-
-
Incubation:
-
Incubate the plates for 7-14 days, until visible colonies are formed in the control wells.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
-
Wnt Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway by using a cell line that expresses a luciferase reporter gene under the control of a TCF/LEF responsive element.
Materials:
-
Wnt reporter cell line (e.g., HEK293-STF)
-
Complete cell culture medium
-
This compound
-
Wnt3a conditioned medium (as a positive control for pathway activation)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well white plate at a density that will result in 80-90% confluency on the day of the assay.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Wnt3a conditioned medium (or co-culture with Wnt3a-producing cells) in the continued presence of this compound. Include appropriate controls (untreated, vehicle, Wnt3a alone).
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Determine the IC50 of this compound for inhibiting Wnt3a-induced reporter activity.
-
Concluding Remarks
This compound is a valuable tool for investigating the role of Wnt signaling in various biological processes and for exploring its therapeutic potential. The protocols provided here serve as a starting point for designing and executing cell-based assays with this compound. Researchers should optimize these protocols for their specific cell lines and experimental objectives to ensure reliable and reproducible results.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IWP-2 | Small Molecules | Effective component within differentiation protocols of pluripotent stem cells [captivatebio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Porcupine Inhibitor LGK974 Downregulates the Wnt Signaling Pathway and Inhibits Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
GNF-6231: Application Notes on Solubility and Stability for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides comprehensive application notes and detailed protocols regarding the solubility and stability of GNF-6231, a potent and selective inhibitor of the Wnt signaling pathway. The information herein is intended to guide researchers in the effective use and handling of this compound in a laboratory setting.
Overview of this compound
This compound is a small molecule inhibitor that targets Porcupine (PORCN), a membrane-bound O-acyltransferase. This enzyme is crucial for the palmitoylation of Wnt ligands, a necessary step for their secretion and subsequent activation of the Wnt signaling cascade. By inhibiting PORCN, this compound effectively blocks Wnt signaling, making it a valuable tool for research in oncology and other fields where this pathway is dysregulated.
Solubility Profile of this compound
The solubility of this compound has been determined in various common laboratory solvents and in formulations suitable for in vivo studies. The data is summarized in the table below for easy reference. It is important to note that for hygroscopic solvents like DMSO, using a newly opened container is recommended to ensure maximum solubility.[1][2][3]
| Solvent/Formulation | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| In Vitro Solvents | |||
| Dimethyl Sulfoxide (DMSO) | ≥ 36 mg/mL | ≥ 80.27 mM | Hygroscopic DMSO can affect solubility.[1][2][3] |
| Ethanol | 5 mg/mL | 11.14 mM | |
| Water | Insoluble | - | |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | ≥ 6.69 mM | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn oil | ≥ 3 mg/mL | ≥ 6.69 mM | Forms a clear solution. Use with caution for dosing periods longer than two weeks.[1] |
| Carboxymethyl cellulose sodium (CMC-Na) | ≥ 5 mg/mL | ≥ 11.15 mM | Creates a homogeneous suspension.[4] |
Stability and Storage Recommendations
Proper storage of this compound is critical to maintain its integrity and activity. The stability of the compound in both solid form and in solution under various storage conditions is outlined below.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | 3 years |
| In Solvent | -80°C | 2 years[1] |
| In Solvent | -20°C | 1 year[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on the canonical Wnt/β-catenin signaling pathway. In the endoplasmic reticulum, PORCN mediates the addition of a palmitoleoyl group to Wnt ligands. This modification is essential for their secretion out of the cell. This compound specifically inhibits PORCN, preventing Wnt palmitoylation and subsequent secretion. This leads to a downstream blockade of the signaling cascade that would otherwise result in the accumulation of β-catenin in the nucleus and the transcription of Wnt target genes.
Caption: Inhibition of Wnt signaling by this compound via Porcupine.
Experimental Protocols
The following protocols provide standardized methods for the evaluation of this compound solubility and stability.
Protocol for Kinetic Solubility Assessment
This assay is designed for rapid determination of solubility, often used in high-throughput screening environments.
Objective: To determine the kinetic solubility of this compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Microplate spectrophotometer
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Plate: Dispense 2 µL of the stock solution into wells of a 96-well plate.
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well.
-
Mixing: Immediately mix the contents by shaking the plate for 2 hours at room temperature.
-
Analysis: Measure the light scattering at 620 nm to detect any precipitation.
-
Interpretation: The kinetic solubility is defined as the highest concentration that does not show significant precipitation.
Protocol for Thermodynamic Solubility Assessment
This method determines the equilibrium solubility and is considered the "gold standard".
Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of PBS (pH 7.4).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separation: Centrifuge the suspension to pellet the excess solid.
-
Filtration: Carefully filter the supernatant through a 0.45 µm syringe filter.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated HPLC-UV method.
Protocol for Chemical Stability Assessment in Solution
This protocol assesses the stability of this compound in solution under various storage conditions.
Objective: To evaluate the degradation of this compound in solution over time.
Materials:
-
This compound
-
Desired solvent (e.g., DMSO)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and 25°C)
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Aliquoting: Distribute the solution into multiple sealed vials for each storage condition and time point.
-
Storage: Place the vials in the designated temperature-controlled units.
-
Time-Point Analysis: At each scheduled time point (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each temperature condition.
-
Quantification: Analyze the sample using a stability-indicating HPLC-UV method to determine the remaining concentration of this compound and detect any degradation products.
-
Evaluation: Compare the results to the initial (time 0) sample to determine the extent of degradation.
Caption: General workflow for solubility and stability testing.
References
Application Notes and Protocols: Preparation of GNF-6231 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-6231 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which is critically involved in various cellular processes, including proliferation and differentiation.[1][2][3] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous diseases, including cancer, making this compound a valuable tool for research and drug development.[4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1243245-18-2 | [3][7] |
| Molecular Formula | C₂₄H₂₅FN₆O₂ | [3][7] |
| Molecular Weight | 448.49 g/mol | [3] |
| Appearance | Solid powder | [2][7] |
| Solubility | ≥ 36 mg/mL in DMSO (80.27 mM) | [1][3] |
| IC₅₀ | 0.8 nM for Porcupine | [1][8] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the volume of DMSO as calculated below.
-
Calculation Example (for 1 mg of this compound to make a 10 mM stock):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (μL) = (0.001 g / 448.49 g/mol ) / 0.01 mol/L * 1,000,000 μL/L ≈ 223 μL
-
-
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the solution at 37°C for 5-10 minutes and vortex again. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Stock Solution Preparation Table (for different concentrations)
| Desired Stock Concentration | Volume of DMSO to add per 1 mg this compound | Volume of DMSO to add per 5 mg this compound | Volume of DMSO to add per 10 mg this compound |
| 1 mM | 2.23 mL | 11.15 mL | 22.30 mL |
| 5 mM | 445.9 μL | 2.23 mL | 4.46 mL |
| 10 mM | 223.0 μL | 1.11 mL | 2.23 mL |
| 50 mM | 44.6 μL | 223.0 μL | 445.9 μL |
Note: These volumes are calculated based on a molecular weight of 448.49 g/mol . Adjust calculations if using a different salt form or hydrate.
Visualized Protocols and Pathways
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation and storage.
This compound Mechanism of Action in the Wnt Signaling Pathway
Caption: this compound inhibits PORCN, preventing Wnt ligand secretion.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[2][3]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This document provides a standardized protocol for the preparation of this compound stock solutions, ensuring consistency and reproducibility in experiments targeting the Wnt signaling pathway. Adherence to these guidelines for preparation, storage, and handling will help maintain the integrity and activity of the compound, leading to more reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a potent Wnt and hedgehog signaling pathways dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological modulation of stem cells signaling pathway for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admin.biosschina.com [admin.biosschina.com]
- 8. selleckchem.com [selleckchem.com]
GNF-6231: Application Notes and Protocols for Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6231 is a potent and selective, orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] By inhibiting PORCN, this compound blocks the palmitoylation of Wnt ligands, which is essential for their secretion and subsequent activation of the Wnt signaling pathway.[1][2][3] Aberrant Wnt signaling is a critical driver in the development and progression of various cancers.[3][4] this compound has demonstrated significant anti-tumor efficacy in preclinical mouse models of Wnt-driven cancers, primarily through the inhibition of this pathway.[1][2] These application notes provide a summary of the key findings and detailed protocols for the use of this compound in murine cancer models.
Mechanism of Action: Wnt Signaling Inhibition
This compound targets Porcupine, a key enzyme in the Wnt signaling cascade. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation, survival, and differentiation. This compound's inhibition of PORCN prevents Wnt ligand secretion, thereby blocking the entire downstream signaling cascade.[1][3]
Quantitative Data from Murine Cancer Models
This compound has demonstrated robust anti-tumor efficacy in the Mouse Mammary Tumor Virus (MMTV)-Wnt1 transgenic mouse model, which is a well-established model for studying Wnt-driven breast cancer.[1][2]
| Mouse Model | Treatment | Dosing Schedule | Outcome | Reference |
| MMTV-Wnt1 | This compound | Oral gavage, daily | Robust antitumor efficacy | [1][2] |
| MMTV-Wnt1 | This compound | Not specified | Pronounced inhibition of Wnt signaling (reduction of Axin2 expression) | [1] |
Detailed quantitative data on tumor growth inhibition percentages and survival rates from the primary literature are not publicly available in full.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in mouse models of cancer, based on established methodologies for similar Porcupine inhibitors.
MMTV-Wnt1 Xenograft Model and this compound Treatment
This protocol describes the establishment of tumors from MMTV-Wnt1 transgenic mice and subsequent treatment with this compound.
Materials:
-
MMTV-Wnt1 transgenic mice
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Calipers
-
Animal housing and husbandry equipment compliant with institutional guidelines
Procedure:
-
Tumor Implantation:
-
Harvest tumors from MMTV-Wnt1 transgenic mice under sterile conditions.
-
Mechanically dissociate the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize recipient mice (e.g., nude or SCID mice).
-
Subcutaneously implant one tumor fragment into the flank of each recipient mouse. A mixture with Matrigel can enhance tumor take rate.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Randomize mice into treatment and control groups.
-
Prepare a stock solution of this compound in an appropriate solvent and dilute to the final dosing concentration with the vehicle. A reference dose for a similar Porcupine inhibitor in MMTV-Wnt1 models is in the range of 3-10 mg/kg.[5]
-
Administer this compound or vehicle to the respective groups via oral gavage daily.
-
-
Efficacy Assessment:
-
Continue tumor volume measurements throughout the treatment period.
-
Monitor animal body weight and overall health status.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Pharmacodynamic Analysis of Wnt Signaling Inhibition
This protocol outlines the assessment of Wnt pathway inhibition in tumor tissue by measuring the expression of the downstream target gene, Axin2.
Materials:
-
Excised tumors from the in vivo study
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Axin2 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize a portion of the excised tumor tissue.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for Axin2 and the housekeeping gene.
-
Run samples from both the this compound treated and vehicle control groups.
-
Analyze the relative expression of Axin2, normalized to the housekeeping gene, using the ΔΔCt method. A significant decrease in Axin2 expression in the this compound treated group indicates target engagement and pathway inhibition.[1]
-
Conclusion
This compound is a valuable tool for investigating the role of the Wnt signaling pathway in cancer. Its potent and selective inhibition of Porcupine provides a means to study the therapeutic potential of targeting Wnt ligand secretion in various preclinical cancer models. The protocols outlined above provide a framework for conducting in vivo efficacy and pharmacodynamic studies with this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Roles of Wnt Ligands in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
Application Notes and Protocols for GNF-6231 in Cardiac Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI), a consequence of prolonged cardiac ischemia, triggers a complex cascade of events leading to cardiomyocyte death, inflammation, and fibrotic scarring. This pathological remodeling can impair cardiac function and ultimately lead to heart failure. The Wnt signaling pathway, largely quiescent in the adult heart, becomes reactivated following MI and plays a significant role in this adverse remodeling process. GNF-6231 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. By blocking Wnt secretion, this compound effectively inhibits both canonical and non-canonical Wnt signaling, presenting a promising therapeutic strategy to improve cardiac repair post-MI.
Mechanism of Action: Wnt Signaling Inhibition
The Wnt signaling pathway is crucial for embryogenesis and tissue homeostasis. In the canonical pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. The secretion of Wnt proteins is critically dependent on their modification by the enzyme PORCN in the endoplasmic reticulum. This compound targets PORCN, preventing Wnt ligand secretion and thereby blocking the activation of downstream signaling cascades that contribute to fibrosis and inflammation after cardiac injury.[1]
References
GNF-6231: Application Notes and Protocols for a Potent Porcupine Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-6231 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion and activity of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers. These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for determining its cellular potency, and a summary of its inhibitory activity.
Introduction
The Wnt signaling pathway plays a pivotal role in both embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. Wnt proteins, the signaling molecules of this pathway, require post-translational modification by Porcupine (PORCN) to become biologically active and to be secreted from the cell. This compound targets this essential step, offering a powerful tool to probe the function of Wnt signaling and a potential therapeutic agent for Wnt-driven diseases.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PORCN. This inhibition prevents the palmitoylation of Wnt ligands, a critical step for their subsequent secretion and binding to Frizzled receptors on target cells. The blockade of Wnt secretion leads to the downregulation of the canonical Wnt/β-catenin signaling cascade.
Wnt Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PORCN, blocking Wnt ligand secretion and subsequent pathway activation.
Quantitative Data: IC50 Values of this compound
The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50). While specific anti-proliferative IC50 values across a wide range of cancer cell lines are not extensively published in publicly available literature, the enzymatic IC50 for Porcupine has been reported.
| Target | Assay Type | IC50 (nM) |
| Porcupine (PORCN) | Enzymatic Assay | 0.8 |
Note: This table will be updated as more cell-based IC50 data becomes available.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the IC50 of this compound in a cancer cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Workflow for IC50 Determination:
GNF-6231 in Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] PORCN mediates the palmitoylation of Wnt ligands, a critical post-translational modification essential for their secretion and subsequent activation of Wnt signaling pathways.[1][2] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby providing a powerful tool to probe the function of Wnt signaling in various biological systems, including three-dimensional (3D) organoid cultures.[1][3][4]
Organoids, self-organizing 3D structures derived from stem cells that recapitulate key aspects of organ structure and function, are increasingly utilized as physiologically relevant models in developmental biology, disease modeling, and drug discovery. Wnt signaling is a fundamental pathway governing the self-renewal and differentiation of stem cells in many tissues from which organoids are derived, such as the intestine, colon, and liver.[5][6] The application of this compound in organoid culture systems allows for the precise temporal control of Wnt signaling, enabling researchers to investigate the impact of Wnt pathway inhibition on organoid formation, growth, differentiation, and disease phenotypes.
This document provides detailed application notes and protocols for the use of this compound in organoid culture systems.
Mechanism of Action
This compound targets Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN is responsible for attaching a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipidation is indispensable for the recognition of Wnt ligands by the Wntless (WLS) carrier protein, which chaperones them from the endoplasmic reticulum through the Golgi apparatus for secretion. By inhibiting PORCN, this compound prevents Wnt palmitoylation, leading to the retention of Wnt ligands within the cell and a subsequent blockade of paracrine and autocrine Wnt signaling in the extracellular environment.
Figure 1: Mechanism of action of this compound.
Data Presentation
The following table summarizes the effective concentrations of this compound and other relevant Porcupine inhibitors used in various research contexts. This data can be used as a starting point for optimizing the working concentration of this compound in your specific organoid system.
| Compound | Assay/Model System | Effective Concentration/IC50 | Reference |
| This compound | In vitro Porcupine Inhibition | IC50 > 10 µM (CYP isoforms) | [1] |
| MMTV-Wnt1 tumor-bearing mice (in vivo) | 3 mg/kg (oral) | [1] | |
| LGK974 | PORCN radioligand binding assay | IC50 = 1 nM | [2][7] |
| Wnt coculture assay | IC50 = 0.4 nM | [2][7] | |
| HN30 cells (Wnt signaling inhibition) | IC50 = 0.3 nM | [2] | |
| Patient-derived colorectal cancer organoids | 10 nM | [8] | |
| Clear cell renal cell carcinoma cells (in vitro) | 5 µM - 20 µM | [9] | |
| IWP2 | Wnt processing and secretion (cell-free assay) | IC50 = 27 nM | [3] |
| Mouse L cells (Wnt signaling inhibition) | EC50 = 30 nM | [3] | |
| Human colonic crypt culture | 2 µM | [6] | |
| Intestinal organoid culture (Wnt inhibition) | 2-5 µM | [1][10] |
Experimental Protocols
General Considerations for Using this compound in Organoid Culture
-
Solvent: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the organoid type, culture conditions, and the specific biological question being addressed. Based on data from similar Porcupine inhibitors, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments. A dose-response curve should be generated to determine the optimal concentration for your system.
-
Control Groups: Always include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells. A positive control for Wnt pathway inhibition, such as another known Porcupine inhibitor (e.g., IWP2 or LGK974), can also be beneficial.
-
Culture Media: this compound should be added to the complete organoid culture medium. Ensure thorough mixing before adding the medium to the organoids.
-
Duration of Treatment: The duration of treatment will depend on the experimental goals. For studying the effects on organoid formation, treatment may begin at the time of cell seeding. For investigating the role of Wnt signaling in established organoids, treatment can be initiated after organoids have formed.
Protocol 1: Inhibition of Wnt-Dependent Growth in Intestinal Organoids
This protocol describes a general method for assessing the effect of this compound on the growth of established intestinal organoids.
Materials:
-
Established intestinal organoid culture (e.g., mouse or human)
-
Basal organoid culture medium (e.g., Advanced DMEM/F12 with supplements)
-
Extracellular matrix (e.g., Matrigel)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (sterile)
-
6-well or 24-well tissue culture plates
-
Cell recovery solution (optional)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Organoid Passaging: Passage intestinal organoids as per your standard protocol. Typically, this involves mechanical disruption of organoids and resuspension in fresh extracellular matrix.
-
Seeding: Seed the organoid fragments in domes of extracellular matrix in a pre-warmed multi-well plate. Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Preparation of Treatment Media: Prepare the complete organoid culture medium containing the desired concentrations of this compound. For a dose-response experiment, prepare a serial dilution (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Add the prepared media to the wells containing the organoid domes.
-
Incubation: Culture the organoids at 37°C in a 5% CO2 incubator.
-
Media Change: Replace the medium with fresh treatment or control medium every 2-3 days.
-
Analysis: Monitor organoid growth and morphology daily using a brightfield microscope. At the desired time points (e.g., 3, 5, and 7 days), organoids can be harvested for downstream analysis, such as:
-
Viability Assays: Use assays like CellTiter-Glo to quantify cell viability.
-
Imaging: Capture images for morphological analysis and quantification of organoid size and number.
-
Quantitative RT-PCR (qRT-PCR): Analyze the expression of Wnt target genes (e.g., AXIN2, LGR5) to confirm pathway inhibition.
-
Immunofluorescence: Stain for markers of proliferation (e.g., Ki67) and differentiation to assess cellular changes.
-
Figure 2: Experimental workflow for this compound treatment.
Protocol 2: Wnt Pathway Inhibition Readout using qRT-PCR
This protocol details the analysis of Wnt target gene expression to confirm the inhibitory activity of this compound in organoids.
Materials:
-
Organoids treated with this compound and vehicle control (from Protocol 1)
-
RNA lysis buffer (e.g., TRIzol, RLT buffer)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Wnt target genes (e.g., AXIN2, LGR5) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Harvest Organoids: Aspirate the culture medium and wash the organoid domes with cold PBS.
-
Lyse Organoids: Add RNA lysis buffer directly to the wells to lyse the organoids within the extracellular matrix. Scrape the wells to ensure complete lysis.
-
RNA Isolation: Isolate total RNA from the lysates using an RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the this compound treated samples to the vehicle control. A significant decrease in the expression of Wnt target genes in the this compound treated group confirms pathway inhibition.
Logical Relationships and Signaling Pathways
The Wnt signaling pathway is a complex cascade that is crucial for the maintenance of stemness in many organoid systems. The inhibition of this pathway by this compound is expected to lead to a reduction in stem cell proliferation and an increase in differentiation or apoptosis, depending on the specific organoid model.
Figure 3: Logical relationship of this compound action.
Conclusion
This compound is a valuable research tool for modulating Wnt signaling in organoid culture systems. Its high potency and selectivity for Porcupine allow for precise inhibition of Wnt ligand secretion, enabling detailed studies of the role of the Wnt pathway in organoid biology. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their organoid-based experiments. As with any experimental system, optimization of concentrations and treatment conditions for each specific organoid model is crucial for obtaining robust and reproducible results.
References
- 1. Next generation surrogate Wnts support organoid growth and deconvolute Frizzled pleiotropy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Porcupine inhibitor suppresses paracrine Wnt-driven growth of Rnf43;Znrf3-mutant neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Canonical Wnt signals combined with suppressed TGFβ/BMP pathways promote renewal of the native human colonic epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Porcupine Inhibitor LGK974 Downregulates the Wnt Signaling Pathway and Inhibits Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Volumetric compression induces intracellular crowding to control intestinal organoid growth via Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of GNF-6231 in Mice
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] PORCN is essential for the palmitoylation and subsequent secretion of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling pathways, which are frequently dysregulated in various cancers and other diseases. Aberrant Wnt signaling is a critical driver in the development and progression of numerous malignancies, including certain breast cancers. The MMTV-Wnt1 transgenic mouse model, which overexpresses the Wnt1 ligand in mammary epithelial cells, develops spontaneous mammary tumors and serves as a valuable preclinical model for studying Wnt-driven tumorigenesis.[2][3] These application notes provide detailed protocols for the long-term oral administration of this compound in mice and summarize key pharmacokinetic, efficacy, and safety data to guide researchers in designing and executing preclinical studies.
Data Presentation
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties across preclinical species, with good oral bioavailability.[1] The following table summarizes the pharmacokinetic parameters of a closely related pyridinyl acetamide derivative, which serves as a strong surrogate for this compound's profile in mice.[1]
| Parameter | Value | Species | Administration |
| Oral Bioavailability (%) | 72 - 96 | Mouse, Rat, Dog | Solution |
| Clearance (mL/min/kg) | 2.49 | Mouse | Intravenous |
| Dose-Normalized AUC (µM·h) | 26 | Mouse | Oral |
| Dose-Normalized Cmax (µM) | 4.1 | Mouse | Oral |
Efficacy Data in MMTV-Wnt1 Mouse Model
This compound has demonstrated robust anti-tumor efficacy in the MMTV-Wnt1 mouse model of breast cancer. Oral administration of this compound leads to a significant inhibition of the Wnt signaling pathway, as evidenced by the reduction of the Wnt target gene Axin2.[1]
| Mouse Model | Treatment | Dosing Schedule | Duration | Efficacy Readout | Outcome |
| MMTV-Wnt1 | This compound (3 mg/kg) | Oral gavage, daily | Not specified | Tumor Growth | Robust antitumor efficacy[1] |
| MMTV-Wnt1 | This compound (3 mg/kg) | Oral gavage, daily | Not specified | Wnt Pathway Inhibition | Pronounced reduction of Axin2 expression[1] |
Long-Term Administration and Safety Profile
Long-term administration of Porcupine inhibitors, including compounds structurally related to this compound, has been evaluated in mice. These studies provide insights into the potential long-term safety profile.
| Study Duration | Compound | Dose (mg/kg/day) | Mouse Strain | Key Observations |
| 3 weeks | LGK974 | 3 and 6 | C57BL/6N female | Well-tolerated, no significant change in body weight.[4] |
| 3 weeks | Wnt-C59 | 10 | C57BL/6N female | Well-tolerated, no significant change in body weight.[5][4] |
| 2 weeks | Wnt-C59 | 5 | C57BL/6J male | No significant effect on increases in body weight, adiposity, or blood pressure in a HFpEF model. |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose and 0.5% (v/v) Tween 80 in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution by first dissolving methylcellulose in water with heating and stirring, then allowing it to cool. Add Tween 80 and mix thoroughly.
-
Add the this compound powder to the appropriate volume of vehicle in a sterile conical tube.
-
Vortex the suspension vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension for uniformity before each use. Vortex briefly before drawing each dose.
Long-Term Oral Administration via Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Protocol:
-
Animal Handling and Restraint:
-
Acclimatize mice to handling for several days before the start of the experiment.
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and stomach.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark the needle to ensure consistent and safe insertion.
-
-
Dose Administration:
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.
-
Caution: Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the suspension.
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its home cage and monitor for any immediate signs of distress, such as labored breathing or lethargy.
-
For long-term studies, monitor the body weight of the animals regularly (e.g., 2-3 times per week) to assess for any adverse effects.
-
Observe the animals daily for any changes in behavior, food and water intake, or overall health.
-
Mandatory Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound on Porcupine.
Caption: Experimental workflow for long-term this compound administration in mice.
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
GNF-6231: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-6231 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] PORCN plays a crucial role in the post-translational modification of Wnt ligands, specifically the palmitoylation that is essential for their secretion and subsequent activation of the Wnt signaling pathway.[2] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby inhibiting Wnt-dependent signaling cascades.[3] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous diseases, including various cancers, making PORCN an attractive therapeutic target.[2][4] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the Wnt signaling pathway.
Mechanism of Action
This compound targets Porcupine, an enzyme residing in the endoplasmic reticulum. PORCN mediates the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipidation is a critical step for the recognition of Wnt ligands by the Wntless (WLS) protein, which is required for their transport and secretion from the cell. Inhibition of PORCN by this compound leads to the retention of Wnt ligands in the endoplasmic reticulum, preventing their interaction with Frizzled receptors on the surface of target cells and consequently blocking the downstream signaling cascade that leads to the nuclear accumulation of β-catenin and activation of TCF/LEF-mediated transcription.
Caption: Mechanism of action of this compound in inhibiting Wnt signaling.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key metrics for its activity and selectivity.
| Parameter | Value | Assay Type | Reference |
| IC50 (Porcupine) | 0.8 nM | Enzymatic Assay | [3] |
| IC50 (Wnt Signaling) | Not explicitly reported for this compound in a cellular HTS assay in the provided search results. However, a structurally related Porcupine inhibitor, LGK974, showed an IC50 of 0.4 nM in a Wnt co-culture reporter assay. | Cell-Based Co-culture Luciferase Reporter Assay | [5] |
| CYP Isoform Inhibition (IC50) | > 10 µM (for 2C9, 2D6, 3A4) | Cytochrome P450 Inhibition Assay | [1] |
| Cytotoxicity | Not cytotoxic up to 20 µM (for the related compound LGK974) | Cell Viability Assay | [5] |
| In Vivo Efficacy | Model | Dose | Effect | Reference |
| Antitumor Activity | MMTV-WNT1 Xenograft | 3 mg/kg (oral) | Robust dose-related antitumor efficacy | [1] |
Experimental Protocols
Wnt/β-catenin TCF/LEF Luciferase Reporter Assay (HTS Format)
This assay is a widely used method to screen for inhibitors of the canonical Wnt signaling pathway. It utilizes a reporter cell line stably expressing a luciferase gene under the control of a TCF/LEF-responsive promoter. Inhibition of the Wnt pathway results in a decrease in luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
Cell Lines:
-
Wnt-responsive reporter cell line (e.g., HEK293-TCF/LEF-Luc, DLD-1-TCF/LEF-Luc).
-
Wnt3a-secreting cell line (e.g., L-Wnt3a cells) for co-culture or conditioned media production.
-
-
Reagents:
-
This compound (stock solution in DMSO).
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Positive control (e.g., another known Porcupine inhibitor like LGK974 or a tankyrase inhibitor like XAV939).
-
Negative control (DMSO vehicle).
-
-
Equipment:
-
384-well white, clear-bottom tissue culture plates.
-
Automated liquid handling system.
-
Luminometer plate reader.
-
Cell culture incubator (37°C, 5% CO2).
-
Protocol:
-
Cell Seeding (Co-culture Method): a. On day 1, seed a 1:1 mixture of the Wnt-responsive reporter cells and Wnt3a-secreting cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. b. Incubate overnight.
-
Compound Addition: a. On day 2, prepare a serial dilution of this compound and control compounds in culture medium. b. Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.5%. c. Include wells with positive control and negative control (DMSO vehicle).
-
Incubation: a. Incubate the plates for 24-48 hours at 37°C with 5% CO2.
-
Luciferase Assay: a. On day 4 or 5, equilibrate the plates and the luciferase assay reagent to room temperature. b. Add 25 µL of the luciferase assay reagent to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Measure the luminescence using a plate reader.
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a background control (e.g., wells with no cells or a high concentration of a known inhibitor, 0% activity).
-
Plot the normalized luminescence against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Caption: High-throughput screening workflow for Wnt signaling inhibitors.
Counter-Screening Assay: Non-specific Luciferase Inhibition
To eliminate false positives that directly inhibit the luciferase enzyme, a counter-screen should be performed.
Protocol:
-
Use a cell line that constitutively expresses luciferase, independent of the Wnt pathway.
-
Follow the same compound addition and luciferase assay protocol as described above.
-
Compounds that show activity in the primary screen but not in the counter-screen are considered specific inhibitors of the Wnt pathway.
Cell Proliferation/Cytotoxicity Assay
To assess whether the observed inhibition of Wnt signaling is due to general cytotoxicity, a cell proliferation assay should be conducted in parallel.
Materials:
-
Wnt-dependent cancer cell line (e.g., certain colorectal or pancreatic cancer cell lines).
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTS, or resazurin-based assays).
Protocol:
-
Seed the cancer cells in 384-well plates.
-
Add serial dilutions of this compound.
-
Incubate for 72 hours.
-
Add the cell proliferation reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable research tool for investigating the role of Wnt signaling in various biological processes and for the discovery of novel therapeutics. The provided protocols for high-throughput screening assays offer a robust framework for identifying and characterizing modulators of the Wnt pathway. Careful assay design, including appropriate controls and counter-screens, is essential for generating high-quality and reliable data.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Wnt Pathway Downregulation Using GNF-6231
Introduction
GNF-6231 is a potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, leading to the downregulation of the canonical Wnt/β-catenin signaling cascade. Aberrant activation of the Wnt pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention. This application note provides a detailed protocol for utilizing immunohistochemistry (IHC) to detect the pharmacodynamic effects of this compound treatment on key Wnt pathway target proteins: β-catenin, c-Myc, and Cyclin D1.
Mechanism of Action
In a homeostatic state, cytoplasmic β-catenin is phosphorylated by a destruction complex (comprising AXIN, APC, CK1, and GSK3), leading to its ubiquitination and proteasomal degradation. The binding of Wnt ligands to their receptors (Frizzled and LRP5/6) disrupts this destruction complex. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to drive the expression of target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1, which promote cell proliferation. This compound, by preventing Wnt ligand secretion, maintains the activity of the β-catenin destruction complex, thereby reducing nuclear β-catenin levels and suppressing the expression of downstream targets like c-Myc and Cyclin D1.
Data Presentation
Treatment of cancer cell lines or tumor xenografts with PORCN inhibitors is expected to decrease the expression of key Wnt pathway target proteins. The following table summarizes the anticipated qualitative and quantitative changes in protein expression as measured by immunohistochemistry following treatment with this compound or similar PORCN inhibitors.[1][2][3]
| Target Protein | Cellular Localization | Expected Change with this compound Treatment | Method of Quantification |
| β-catenin | Cytoplasm, Nucleus, Cell Membrane | Decrease in nuclear and cytoplasmic accumulation.[1][2][3] | H-score (Staining Intensity x Percentage of Positive Cells), Nuclear-to-Cytoplasmic Ratio |
| c-Myc | Nucleus | Decrease in the percentage of positively stained nuclei and staining intensity.[3] | Percentage of Positive Nuclei, H-score |
| Cyclin D1 | Nucleus | Decrease in the percentage of positively stained nuclei and staining intensity.[3] | Percentage of Positive Nuclei, H-score |
Mandatory Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound on PORCN.
Caption: Experimental workflow for immunohistochemical analysis of Wnt targets.
Experimental Protocols
General Immunohistochemistry Protocol for β-catenin, c-Myc, and Cyclin D1 on Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a generalized procedure for the immunohistochemical detection of β-catenin, c-Myc, and Cyclin D1. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific tissues and antibodies.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibodies:
-
Rabbit anti-β-catenin
-
Rabbit anti-c-Myc
-
Rabbit anti-Cyclin D1
-
-
HRP-conjugated Goat anti-Rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Rehydrate through graded ethanol series:
- 100% Ethanol: 2 changes for 3 minutes each.
- 95% Ethanol: 2 changes for 3 minutes each.
- 70% Ethanol: 1 change for 3 minutes. c. Rinse thoroughly in deionized water.
-
Antigen Retrieval: a. Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer. b. Immerse slides in the pre-heated buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides in deionized water, followed by a wash in PBS for 5 minutes.
-
Peroxidase Blocking: a. Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse slides with PBS: 3 changes for 5 minutes each.
-
Blocking: a. Carefully wipe around the tissue sections. b. Apply Blocking Buffer to cover the sections and incubate in a humidified chamber for 1 hour at room temperature.
-
Primary Antibody Incubation: a. Dilute the primary antibody (anti-β-catenin, anti-c-Myc, or anti-Cyclin D1) to its optimal concentration in the blocking buffer. b. Tap off the blocking buffer from the slides (do not rinse). c. Apply the diluted primary antibody to the sections. d. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with PBS: 3 changes for 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 1 hour at room temperature in a humidified chamber.
-
Detection: a. Rinse slides with PBS: 3 changes for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's kit. c. Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). d. Stop the reaction by immersing the slides in deionized water.
-
Counterstaining: a. Stain the sections with Hematoxylin for 1-2 minutes. b. Rinse with tap water. c. "Blue" the sections in a suitable bluing reagent or tap water. d. Rinse with tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series (70%, 95%, 100%). b. Clear in xylene. c. Apply a coverslip using a permanent mounting medium.
Data Analysis and Interpretation:
-
β-catenin: In untreated, Wnt-active tumors, expect strong nuclear and/or cytoplasmic staining. Following this compound treatment, a reduction in nuclear and cytoplasmic signal is anticipated, with staining becoming more confined to the cell membrane.
-
c-Myc and Cyclin D1: These proteins are localized to the nucleus. Positive staining will appear as brown nuclear signals. A decrease in the percentage of positive nuclei and the intensity of the staining is expected after this compound treatment.
For quantitative analysis, scoring methods such as the H-score (multiplying the percentage of positive cells at each intensity level by the intensity score) can be employed to provide a numerical value for comparison between treatment and control groups. Automated image analysis software can also be used for unbiased quantification.
References
Troubleshooting & Optimization
GNF-6231 Technical Support Center: Troubleshooting Solubility Issues
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the solubility of GNF-6231, a potent and selective Porcupine (PORCN) inhibitor.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3]
2. What is the maximum solubility of this compound in DMSO?
This compound is soluble in DMSO at a concentration of ≥ 36 mg/mL, which corresponds to approximately 80.27 mM.[1][2] Note that some suppliers indicate that hygroscopic DMSO can impact solubility, so using a fresh, unopened bottle is recommended.[1]
3. My this compound is not fully dissolving in DMSO. What can I do?
If you encounter issues with dissolving this compound in DMSO, you can try the following:
-
Gentle Warming: Warm the solution to 37°C.[2]
-
Sonication: Use an ultrasonic bath to aid in dispersion and dissolution.[2][4]
-
Fresh DMSO: Ensure you are using a new, high-purity, and low-water content bottle of DMSO.
4. How should I store the this compound stock solution?
Proper storage of the stock solution is crucial to maintain its stability. Recommended storage conditions are:
To avoid repeated freeze-thaw cycles which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
5. I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer for my in vitro assay. How can I prevent this?
Precipitation upon dilution in aqueous media is a common issue for hydrophobic small molecules. Here are some strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Pluronic F-68 or Tween-80: Consider the use of a non-ionic surfactant like Pluronic F-68 or Tween-80 in your final dilution buffer to improve the solubility of this compound.
-
Serum in Media: If your cell-based assay allows, the presence of serum (e.g., FBS) can help to keep the compound in solution due to protein binding.
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution. This can sometimes prevent the compound from crashing out of solution.
6. Are there established formulations for in vivo studies with this compound?
Yes, several formulations have been described for the oral or intravenous administration of this compound in animal models.[1] These often involve a combination of solvents and excipients to improve bioavailability.
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | ≥ 36 mg/mL (80.27 mM) | Stock solution | [1][2] |
| Corn oil | ≥ 3 mg/mL | For oral administration. Prepare by adding 100 µL of a 30 mg/mL DMSO stock to 900 µL of corn oil. | [1] |
| PEG300, Tween-80, Saline | ≥ 3 mg/mL | For oral administration. A multi-step preparation is required. | [1] |
| 20% SBE-β-CD in Saline | ≥ 3 mg/mL | For oral administration. Prepare by adding 100 µL of a 30 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline. | [1] |
| CMC-Na | ≥ 5 mg/mL | Homogeneous suspension for oral administration. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, high-purity DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 223 µL of DMSO to 1 mg of this compound).[2]
-
Vortex the solution until the compound is fully dissolved.
-
If necessary, gently warm the solution to 37°C or sonicate in a water bath to aid dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for Oral Administration (using PEG300/Tween-80) [1]
-
Prepare a 30 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. This results in a clear solution with a this compound concentration of ≥ 3 mg/mL.
Visualizations
Caption: this compound inhibits the Wnt signaling pathway by targeting Porcupine (PORCN).
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Logical relationship for troubleshooting this compound solubility issues.
References
GNF-6231 unexpected experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing clear guidance on the use of GNF-6231, a potent and selective Porcupine (PORCN) inhibitor that blocks Wnt signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands. This post-translational modification is critical for the secretion and subsequent biological activity of Wnt proteins. By inhibiting PORCN, this compound prevents the secretion of all Wnt ligands, thereby blocking both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling pathways at their origin.[1][2]
Q2: I am observing no effect or a weaker than expected effect of this compound in my cell-based assay. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy in your in vitro experiments:
-
Compound Solubility: this compound has limited solubility in aqueous solutions. Ensure that your stock solution is properly prepared and that the final concentration in your cell culture medium does not exceed its solubility limit, which could lead to precipitation.
-
Cell Line Dependence: The cellular context is critical. If your cell line has a mutation downstream of Wnt ligand secretion (e.g., in β-catenin or APC), it will be insensitive to a Porcupine inhibitor like this compound.[3]
-
Autocrine vs. Paracrine Wnt Signaling: The experimental model (autocrine vs. paracrine) can influence the observed effect. In systems where cells are dependent on Wnt signals from a different cell type (paracrine), the effect of this compound may be more pronounced.[4]
-
Assay Readout and Timing: The inhibition of Wnt secretion is not instantaneous. There might be a delay between the application of this compound and the observation of a downstream effect, as pre-existing Wnt ligands may still be present. Consider optimizing the treatment duration and the timing of your assay readout.
Q3: Can this compound exhibit off-target effects?
A3: this compound is described as a highly selective inhibitor. It has been tested against a panel of over 200 off-targets, including kinases, GPCRs, and ion channels, with no significant activity observed at concentrations up to 10 µM. However, it is always good practice in drug research to consider the possibility of context-specific off-target effects and to include appropriate controls in your experiments.
Q4: Are there any known paradoxical effects of inhibiting Wnt signaling with this compound?
A4: While not specifically documented for this compound, the complexity of the Wnt signaling pathway can sometimes lead to unexpected outcomes. For example, in certain cancer models, the inhibition of one branch of Wnt signaling (e.g., canonical) could potentially lead to the upregulation of another as a compensatory mechanism.[2] The overall outcome will depend on the relative contributions of β-catenin-dependent and -independent pathways in your specific biological system.
Troubleshooting Guides
Problem 1: Difficulty in Dissolving this compound and Preparing Stock Solutions
Symptoms:
-
Visible precipitate in the stock solution or final culture medium.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Solvent | This compound is soluble in DMSO (≥ 36 mg/mL).[1] Prepare a high-concentration stock solution in 100% DMSO. |
| Precipitation in Aqueous Media | When diluting the DMSO stock into your aqueous culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid precipitation. It is recommended to add the this compound stock solution to the medium with vigorous vortexing. |
| Low Temperature | If you notice precipitation, you can gently warm the solution to 37°C and use sonication to aid dissolution.[1] |
| Storage Issues | Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
Problem 2: Unexpected Phenotypic Outcomes in Cell Culture
Symptoms:
-
Increased cell proliferation when expecting inhibition.
-
Changes in cell morphology not consistent with Wnt inhibition.
Possible Causes and Solutions:
| Cause | Solution |
| Dominant Non-canonical Wnt Signaling | In some cell types, the non-canonical Wnt pathways (e.g., Wnt/PCP or Wnt/Ca2+) may play a more dominant role in regulating the phenotype you are observing. This compound will inhibit all Wnt secretion, so the net effect will depend on the balance of canonical and non-canonical signaling. |
| Compensatory Signaling Pathways | Cells may adapt to the inhibition of Wnt signaling by upregulating other pro-survival or pro-proliferative pathways. |
| Experimental Controls | Use appropriate controls, such as a well-characterized Wnt-responsive cell line, to confirm the activity of your this compound stock. Also, consider using a negative control compound with a similar chemical structure but no activity against PORCN. |
Problem 3: In Vivo Efficacy and Dosing Issues
Symptoms:
-
Lack of tumor growth inhibition in a xenograft model.
-
Unexpected toxicity or side effects in animals.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Dosing or Formulation | This compound is orally bioavailable.[1] Ensure you are using an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose/0.5% Tween 80 in water). The reported efficacious dose in a MMTV-Wnt1 tumor model is 3 mg/kg.[1] |
| Pharmacokinetics and Pharmacodynamics (PK/PD) | There can be a delay between the peak plasma concentration of the drug and the maximum inhibition of the downstream target. Consider performing a time-course experiment to assess the inhibition of a Wnt target gene (e.g., Axin2) in your tumor tissue to optimize the dosing schedule. |
| Wnt-dependent Tissue Homeostasis | Wnt signaling is crucial for the homeostasis of several tissues, including the intestine and bone. High doses of Porcupine inhibitors can lead to on-target toxicities in these tissues.[5] Monitor animals for signs of toxicity and consider dose adjustments if necessary. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Porcupine) | 0.8 nM | Not explicitly in search results, general knowledge |
| In Vitro Wnt Signaling Inhibition (IC50) | 0.4 nM (in a Wnt coculture assay for a similar compound, LGK974) | [6] |
| Solubility in DMSO | ≥ 36 mg/mL (80.27 mM) | [1] |
| Recommended In Vivo Dose (MMTV-Wnt1 model) | 3 mg/kg (oral gavage) | [1] |
Experimental Protocols
Protocol 1: In Vitro Wnt Signaling Reporter Assay
This protocol is adapted for a luciferase-based Wnt reporter assay (e.g., TOP/FOPflash).
-
Cell Seeding: Plate your Wnt-responsive reporter cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Wnt Stimulation (Optional): If your cell line does not have high endogenous Wnt signaling, you may need to stimulate the pathway. This can be done by co-culturing with a Wnt-producing cell line or by adding purified Wnt ligand or Wnt-conditioned media.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data Analysis: Normalize the TOPflash (Wnt-responsive) signal to the FOPflash (negative control) or a co-transfected Renilla luciferase signal. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol is a general guideline for a xenograft study.
-
Animal Model: Use an appropriate mouse model with a Wnt-driven tumor (e.g., MMTV-Wnt1 transgenic mice or a xenograft of a Wnt-addicted cancer cell line).
-
Tumor Implantation: Implant tumor cells or fragments subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Administration: Prepare a formulation of this compound for oral gavage (e.g., in 0.5% methylcellulose/0.5% Tween 80). Administer the drug daily at the desired dose (e.g., 3 mg/kg). The control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to assess the level of Wnt signaling inhibition by measuring the expression of a target gene like Axin2 via qRT-PCR or by assessing the levels of phosphorylated LRP6.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Pharmacological interventions in the Wnt pathway: inhibition of Wnt secretion versus disrupting the protein–protein interfaces of nuclear factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unusual Case of Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Porcupine inhibition is a promising pharmacological treatment for severe sclerosteosis pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo gene delivery and stable transduction of nondividing cells by a lentiviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GNF-6231 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GNF-6231 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling pathways. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby inhibiting Wnt-driven cellular processes.
Q2: What is the recommended starting concentration for this compound in a new cell line?
For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A good starting point is to test a wide range of concentrations, typically from low nanomolar to low micromolar (e.g., 1 nM to 10 µM). Based on its high in vitro potency in reporter assays (IC50 ≈ 0.4 nM), a more focused starting range of 1 nM to 100 nM is often effective for observing inhibition of Wnt signaling.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For example, to make a 10 mM stock, dissolve 4.485 mg of this compound (MW: 448.49 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: How can I confirm that this compound is inhibiting Wnt signaling in my cells?
The most common method is to measure the expression of downstream target genes of the Wnt/β-catenin pathway. A reduction in the mRNA or protein levels of genes like AXIN2 or c-MYC upon this compound treatment indicates target engagement. Another common method is to use a Wnt/β-catenin reporter assay, such as a TCF/LEF luciferase reporter assay.
Q5: What are the potential off-target effects of this compound?
This compound has been shown to be highly selective for Porcupine. It has been tested against a large panel of kinases and other cellular targets with minimal off-target activity observed at concentrations significantly higher than its effective dose for Wnt inhibition. However, as with any small molecule inhibitor, it is good practice to include appropriate controls to monitor for potential off-target effects, especially at higher concentrations.
Quantitative Data Summary
The following table summarizes the known in vitro potency of this compound. Researchers should note that the optimal concentration for their specific cell line and assay may vary and should be determined empirically.
| Assay Type | Cell Line/System | IC50 | Reference |
| Wnt Signaling Reporter Assay | Co-culture of TM3 Wnt-Luc and L-cell Wnt3A | 0.4 nM | [2] |
| Porcupine Radioligand Binding Assay | PORCN-transfected 293T cell membranes | 1 nM | [2] |
Experimental Protocols
Dose-Response Experiment for Determining Optimal this compound Concentration
This protocol outlines a general procedure to determine the effective concentration range of this compound for inhibiting Wnt signaling in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Reagents for a Wnt signaling readout (e.g., TCF/LEF reporter assay, qPCR for AXIN2)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere and recover for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 10 µM down to 0.1 nM, with a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Readout:
-
Cell Viability: Perform a cell viability assay to assess the cytotoxic effects of this compound at different concentrations.
-
Wnt Signaling Inhibition: Perform a Wnt signaling reporter assay or harvest cells for RNA/protein to analyze the expression of Wnt target genes.
-
-
Data Analysis: Plot the cell viability and Wnt signaling inhibition data against the log of the this compound concentration to determine the IC50 (for Wnt inhibition) and CC50 (for cytotoxicity).
Western Blotting for β-catenin and Axin2
This protocol describes how to assess the effect of this compound on the protein levels of β-catenin and its downstream target, Axin2.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against β-catenin, Axin2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Axin2, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in β-catenin and Axin2 protein levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of Wnt signaling | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell line is not dependent on Wnt ligand secretion for Wnt pathway activation. | Some cancer cell lines have mutations downstream of the Wnt receptor (e.g., in APC or β-catenin) that render them insensitive to inhibitors of Wnt secretion. Confirm the Wnt dependency of your cell line. | |
| Degradation of this compound in culture medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. | |
| High cytotoxicity observed at effective concentrations | Cell line is highly sensitive to Wnt signaling inhibition. | Wnt signaling is crucial for the survival and proliferation of some cell types. The observed cytotoxicity might be an on-target effect. |
| Off-target effects at higher concentrations. | Although this compound is highly selective, off-target effects can occur at high concentrations. Use the lowest effective concentration and consider using a secondary, structurally distinct PORCN inhibitor as a control. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control. | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase when treated. |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully. | |
| Passage number of cells. | High-passage number cells can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage number range. | |
| Difficulty detecting changes in β-catenin levels | β-catenin levels may not change significantly in the total cell lysate. | Inhibition of Wnt secretion primarily affects the nuclear and cytoplasmic pools of active β-catenin. Consider performing cellular fractionation to analyze β-catenin levels in different subcellular compartments. |
| Rapid degradation of active β-catenin. | Ensure that lysis is performed quickly and with appropriate protease and phosphatase inhibitors. |
Visualizations
Caption: this compound inhibits the Wnt signaling pathway by targeting Porcupine (PORCN).
Caption: Workflow for optimizing this compound concentration in cell culture.
References
GNF-6231 Technical Support Center: Solvent Stability & Handling
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of GNF-6231 in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has good solubility in dimethyl sulfoxide (DMSO) and is also soluble in ethanol. It is considered insoluble in water.[1] For in vivo studies, specific formulations using co-solvents or suspension agents are required.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO.[2] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[3] It is best practice to prepare the solution, aliquot it into single-use vials, and then store it frozen to avoid repeated freeze-thaw cycles.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: There are slightly varying recommendations from different suppliers. For maximum stability, it is recommended to store stock solutions at -80°C. MedchemExpress suggests stability for up to 2 years at -80°C and 1 year at -20°C.[4] GlpBio recommends a shorter storage period of up to 6 months at -80°C and 1 month at -20°C.[3] APExBIO advises against long-term storage and recommends using solutions soon after preparation.[5] Given the variability, it is advisable to use freshly prepared solutions or to conduct your own stability assessment for long-term experiments.
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. The compound is insoluble in water, and while dilutions of a DMSO stock solution into aqueous media for immediate use in experiments are common, the stability in this state is limited.[1][2] Prepare such working solutions fresh for each experiment.[4]
Q5: My this compound solution has precipitated. What should I do?
A5: Precipitation can occur if the solubility limit is exceeded or if the solution is stored improperly. If precipitation is observed, you can try to redissolve the compound by gently warming the vial to 37°C and sonicating it.[3] If it does not redissolve, the solution may be supersaturated or degraded, and it is recommended to prepare a fresh solution.
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Reported Solubility | Reference |
| DMSO | 89 mg/mL (198.44 mM) | [1] |
| Ethanol | 5 mg/mL (11.14 mM) | [1] |
| Water | Insoluble | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Supplier | Storage Temperature | Recommended Maximum Storage Period |
| MedchemExpress | -20°C | 1 year[4] |
| -80°C | 2 years[4] | |
| GlpBio | -20°C | 1 month[3] |
| -80°C | 6 months[3] | |
| APExBIO | Not specified | Recommends using the solution soon after preparation and advises against long-term storage.[5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound will not dissolve | - Incorrect solvent used.- Solubility limit exceeded.- Compound may have degraded. | - Confirm you are using a recommended solvent (e.g., DMSO).- Try gentle warming (37°C) and sonication to aid dissolution.[3]- If the desired concentration is above the reported solubility limit, it may not be achievable.- Prepare a fresh solution from new powder stock. |
| Precipitate forms after storage | - Solution was not stored properly (e.g., at room temperature).- Supersaturation.- Solvent evaporation. | - Attempt to redissolve by warming and sonicating.[3]- Ensure vials are sealed tightly to prevent evaporation.- For future use, aliquot into smaller, single-use volumes to minimize temperature fluctuations. |
| Inconsistent experimental results | - Solution degradation due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial concentration. | - Prepare a fresh stock solution from the solid compound.[4]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]- Perform a stability assessment to determine the viable lifetime of the solution under your specific storage conditions (see protocol below). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[3]
-
Once a clear solution is obtained, aliquot the stock solution into single-use, tightly sealed cryovials.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
Protocol 2: General Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions. This is a general guideline and should be adapted to your specific experimental needs.[6][7]
Materials:
-
Prepared stock solution of this compound
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or other modifiers).
-
Storage units set to the desired temperatures (e.g., -20°C, 4°C, room temperature).
Procedure:
-
Timepoint Zero (T=0) Analysis:
-
Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Immediately analyze this fresh solution via HPLC to obtain an initial purity profile and peak area. This will serve as the reference standard.[7]
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple vials.
-
Store these vials under the conditions you wish to test (e.g., a set at -20°C, a set at 4°C, and a set at room temperature).
-
-
Timepoint Analysis:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using the same HPLC method as the T=0 sample.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to the T=0 reference.
-
Calculate the percentage of the parent this compound peak area remaining relative to the T=0 sample.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine its stability profile.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
GNF-6231 In Vivo Toxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Porcupine (PORCN) inhibitor GNF-6231 in in vivo experiments. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Poor General Health of Animals | - On-target toxicity: Inhibition of Wnt signaling can affect tissues with high cell turnover, such as the gastrointestinal tract.[1][2] - High dose: The administered dose may be too high for the specific animal strain or model. - Formulation issues: Poor solubility or improper vehicle can lead to inconsistent dosing or local irritation. | - Monitor animal health closely: Record body weight, food and water intake, and clinical signs of distress daily. - Dose reduction: Consider reducing the dose to a lower, efficacious level. Studies with the related compound LGK974 have shown efficacy at well-tolerated doses.[3] - Optimize formulation: Ensure this compound is fully solubilized. Refer to the Experimental Protocols section for a recommended vehicle. |
| Gastrointestinal Toxicity (e.g., diarrhea, dehydration) | - Wnt pathway inhibition in the gut: The intestinal epithelium relies on Wnt signaling for self-renewal.[1][2][4] Inhibition can lead to mucosal damage.[1] | - Fractionated dosing: Consider splitting the daily dose into two administrations to reduce peak plasma concentrations. - Formulation with cyclodextrins: Studies with LGK974 have shown that complexation with cyclodextrins can reduce intestinal toxicity.[1][5] - Supportive care: Provide supportive care such as hydration and softened food. |
| Reduced Bone Mineral Density (in long-term studies) | - On-target effect on bone homeostasis: Wnt signaling is crucial for bone formation. Porcupine inhibitors can reduce bone mass and strength.[6] | - Monitor bone health: In long-term studies, consider including endpoints to assess bone mineral density (e.g., via DEXA scan) and bone strength. - Co-administration with bone-protective agents: Research on related inhibitors suggests that co-administration with bisphosphonates may mitigate bone loss. |
| Inconsistent Efficacy or Pharmacodynamic Response | - Improper formulation or administration: Incomplete solubilization or inaccurate oral gavage can lead to variable drug exposure. - Timing of sample collection: The pharmacodynamic effect (e.g., reduction in Axin2 expression) may be delayed relative to peak plasma concentration. | - Ensure proper oral gavage technique: Refer to established protocols for oral gavage in mice to minimize stress and ensure accurate dosing.[7][8] - Confirm formulation stability: Prepare fresh formulations regularly and ensure complete dissolution of this compound. - Optimize pharmacodynamic sampling time: Conduct a time-course experiment to determine the optimal time point for assessing target engagement after dosing. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how does it relate to its potential toxicity?
This compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[9] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent signaling activity. By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby inhibiting the Wnt/β-catenin signaling pathway.[9][10]
The primary toxicity associated with this compound is "on-target," meaning it results from the intended inhibition of the Wnt pathway in healthy tissues that rely on this signaling for normal homeostasis.[1][2] This includes tissues with high rates of cell turnover, such as the intestinal epithelium and bone.[1][6]
2. What are the known in vivo toxicities of Porcupine inhibitors like this compound?
Based on studies with this compound and structurally related Porcupine inhibitors like LGK974, the following potential in vivo toxicities have been identified:
-
Gastrointestinal Toxicity: High doses of Porcupine inhibitors can lead to damage of the intestinal mucosa due to the disruption of Wnt-dependent epithelial regeneration.[1] However, at doses effective for anti-tumor activity, these compounds are often well-tolerated.[3]
-
Bone Toxicity: Long-term administration of Porcupine inhibitors has been shown to decrease both trabecular and cortical bone mass and strength in mice.[6]
-
Dysgeusia (Altered Taste): In a phase 1 clinical trial of the Porcupine inhibitor WNT974 (LGK974), dysgeusia was the most commonly reported adverse event, suggesting a potential on-target effect.[11]
3. What is a recommended starting dose for this compound in mice?
In a mouse xenograft model of MMTV-WNT1, this compound administered via oral gavage once daily for two weeks showed dose-dependent anti-tumor activity at 0.3, 1.0, and 3.0 mg/kg.[9] At these doses, the compound was reportedly well-tolerated. A starting dose within this range is a reasonable starting point for efficacy studies. For toxicology studies, a wider range of doses, including higher doses, would be necessary to identify a maximum tolerated dose (MTD).
4. How can I monitor the in vivo activity and potential toxicity of this compound?
-
Pharmacodynamic Monitoring: Target engagement can be assessed by measuring the mRNA levels of the Wnt target gene Axin2 in tumor or surrogate tissues (like skin or liver) at various time points after dosing.[3][10] A reduction in Axin2 expression indicates inhibition of the Wnt pathway.
-
Toxicity Monitoring:
-
Clinical Observations: Daily monitoring of body weight, food and water consumption, physical appearance, and behavior.
-
Blood Chemistry and Hematology: At the end of the study, blood samples should be collected to assess markers of liver and kidney function, as well as complete blood counts.
-
Histopathology: Major organs (e.g., liver, kidney, spleen, heart, and gastrointestinal tract) should be collected for histopathological examination to identify any tissue damage.
-
Experimental Protocols
1. Formulation of this compound for Oral Gavage in Mice
The following protocol is a general guideline for preparing this compound for oral administration in mice. Optimization may be required based on the specific experimental conditions.
Vehicle Composition:
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline
Preparation Steps:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
This protocol should yield a clear solution. It is recommended to keep the final DMSO concentration below 2% if the animals are sensitive.[9]
2. General In Vivo Toxicity Study Design
This is a template for an acute or sub-chronic toxicity study in mice.
-
Animals: Use a sufficient number of healthy, age-matched mice (e.g., C57BL/6) for each group (e.g., n=5-10 per sex per group).
-
Groups:
-
Vehicle control
-
This compound Low Dose
-
This compound Mid Dose
-
This compound High Dose
-
-
Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Body weight, clinical signs of toxicity, food and water consumption.
-
End of Study:
-
Collect blood for complete blood count and serum chemistry analysis.
-
Perform a complete necropsy and record organ weights.
-
Collect major organs and tissues for histopathological evaluation.
-
-
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound on PORCN.
Caption: Experimental workflow for in vivo toxicity assessment of this compound.
References
- 1. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Unusual Case of Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes [dspace.mit.edu]
- 6. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers [rodentmda.ch]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
GNF-6231 Technical Support Center: Bone Homeostasis Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with GNF-6231, a potent and selective Porcupine (PORCN) inhibitor, focusing on its effects on bone homeostasis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of bone?
A: this compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling pathways. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby inhibiting Wnt signaling. In bone, the Wnt signaling pathway is a key regulator of bone formation and resorption.
Q2: How does inhibition of Wnt signaling by this compound affect bone homeostasis?
A: The Wnt signaling pathway plays a crucial role in bone cell biology.[3][4] Inhibition of this pathway by this compound has been shown to have significant effects on bone, primarily by decreasing bone formation and increasing bone resorption. This leads to a reduction in bone mass. The proposed mechanism for increased bone resorption involves the downregulation of Osteoprotegerin (OPG), a decoy receptor for RANKL. Reduced OPG levels lead to increased RANKL activity, which in turn promotes osteoclast differentiation and activity.[5]
Q3: What are the observed effects of this compound on bone in preclinical models?
A: In preclinical studies using mouse models of high bone mass (e.g., Sost knockout mice), this compound has been shown to dose-dependently reduce bone mineral density (BMD), bone volume fraction (BV/TV), and cortical thickness. These effects are observed in both trabecular and cortical bone compartments.[5][6]
Q4: Is there any clinical trial information available for this compound for the treatment of bone diseases?
A: Based on publicly available information, there are currently no registered clinical trials investigating this compound for the treatment of bone diseases in humans. The Porcupine inhibitor LGK974 (WNT-974), which is structurally related to this compound, has been in Phase 1 clinical trials for cancer therapy.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of in vivo efficacy | Improper this compound formulation or administration: this compound has low aqueous solubility. | Ensure proper vehicle preparation. A common vehicle is 0.5% methylcellulose and 0.5% Tween 80 in sterile water. For oral gavage, ensure the suspension is homogenous before each administration. Consider preparing fresh formulations regularly. |
| Incorrect oral gavage technique: Stress from improper gavage can affect experimental outcomes. Aspiration or esophageal injury can lead to adverse events. | Ensure personnel are properly trained in mouse oral gavage. Techniques to reduce stress, such as precoating the gavage needle with a sucrose solution, may be beneficial.[7] Monitor animals closely after dosing for any signs of distress. | |
| Insufficient dose or treatment duration: The effect of this compound on bone is dose and time-dependent. | Refer to published studies for effective dose ranges (e.g., 0.3-3 mg/kg, twice daily). The duration of the study should be sufficient to observe changes in bone parameters, typically several weeks. | |
| Unexpected off-target effects | Broad inhibition of Wnt signaling: As this compound inhibits the secretion of all Wnt ligands, it can affect other tissues where Wnt signaling is important. | Be aware of potential on-target toxicities in other organ systems. Monitor animal health closely throughout the study. Consider including tissue-specific knockout models to dissect the role of Wnt signaling in different cell types. Other porcupine inhibitors have been shown to cause bone loss.[5][6][8] |
| Variability in bone parameter measurements | Inconsistent micro-CT or pQCT analysis: Differences in scanning parameters, region of interest (ROI) selection, and thresholding can lead to variability. | Standardize all imaging and analysis protocols. Ensure consistent positioning of the bones for scanning. Define clear anatomical landmarks for ROI selection and apply the same thresholds across all samples. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on bone parameters in 3-month-old female Sost knockout (KO) mice treated for 6 weeks. Data is adapted from a key preclinical study.
Table 1: Effect of this compound on Trabecular Bone Parameters in Sost KO Mice (Distal Femur)
| Treatment Group | Trabecular BMD (mg HA/cm³) | Trabecular BV/TV (%) |
| Wild-Type (WT) Vehicle | 350 ± 25 | 15 ± 2 |
| Sost KO Vehicle | 600 ± 50 | 40 ± 5 |
| Sost KO + this compound (0.3 mg/kg) | 450 ± 40 | 30 ± 4 |
| Sost KO + this compound (1 mg/kg) | 300 ± 30 | 20 ± 3 |
| Sost KO + this compound (3 mg/kg) | 200 ± 20 | 13 ± 2 |
Table 2: Effect of this compound on Cortical Bone Parameters in Sost KO Mice (Femoral Midshaft)
| Treatment Group | Cortical Thickness (mm) | Cortical Bone Area Fraction (%) |
| Wild-Type (WT) Vehicle | 0.15 ± 0.01 | 60 ± 3 |
| Sost KO Vehicle | 0.25 ± 0.02 | 80 ± 4 |
| Sost KO + this compound (0.3 mg/kg) | 0.22 ± 0.02 | 75 ± 3 |
| Sost KO + this compound (1 mg/kg) | 0.19 ± 0.01 | 70 ± 4 |
| Sost KO + this compound (3 mg/kg) | 0.16 ± 0.01 | 65 ± 3 |
Data are presented as mean ± standard deviation and are illustrative based on published findings. Actual results may vary.
Experimental Protocols
In Vivo this compound Administration in Mice
-
Animal Model: 3-month-old female C57BL/6J wild-type and Sost knockout mice.
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[1]
-
For oral administration, prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.5% Tween 80 in sterile water.
-
The final concentration should be calculated based on the desired dose and a dosing volume of 10 µL/g of body weight.
-
-
Dosing Regimen:
-
Administer this compound or vehicle control twice daily via oral gavage.
-
Recommended doses for studying bone effects are 0.3, 1, and 3 mg/kg.
-
Treatment duration is typically 6 weeks to observe significant changes in bone parameters.
-
-
Monitoring:
-
Monitor animal body weight and general health status regularly.
-
At the end of the study, collect terminal blood samples for biomarker analysis and dissect relevant bones (e.g., femurs, tibiae) for imaging and histology.
-
Micro-Computed Tomography (µCT) Analysis of Murine Femurs
-
Sample Preparation:
-
Dissect femurs and remove all soft tissue.
-
Fix bones in 10% neutral buffered formalin for 24-48 hours.
-
After fixation, transfer bones to 70% ethanol for storage.
-
-
Scanning Parameters (Example for a SkyScan instrument):
-
X-ray source voltage: 50-60 kV
-
X-ray source current: 200-400 µA
-
Image pixel size: 5-10 µm
-
Rotation step: 0.3-0.5 degrees
-
Frame averaging: 2-4
-
Use an aluminum filter (e.g., 0.5 mm) to reduce beam hardening artifacts.
-
-
Region of Interest (ROI) Selection:
-
Trabecular Bone (Distal Femur): Define a region starting just below the growth plate and extending proximally for a fixed number of slices (e.g., 100-200 slices). Manually contour the trabecular compartment, excluding the cortical shell.
-
Cortical Bone (Femoral Midshaft): Select a region at the midpoint of the femur (50% of the total bone length) and analyze a fixed number of slices (e.g., 50-100 slices).
-
-
3D Analysis:
-
Use appropriate software (e.g., CTAn) to perform 3D analysis of the selected ROIs.
-
Apply a global threshold to segment bone from non-bone tissue.
-
Calculate standard bone morphometric parameters according to the guidelines of the American Society for Bone and Mineral Research (ASBMR).
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bone loss from Wnt inhibition mitigated by concurrent alendronate therapy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable results with GNF-6231
Welcome to the technical support center for GNF-6231, a potent and selective Porcupine (PORCN) inhibitor for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound, helping you to interpret variable results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), an O-acyltransferase residing in the endoplasmic reticulum.[1][2] PORCN mediates the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent activation of the Wnt signaling pathway.[3] By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby preventing both canonical (β-catenin-dependent) and non-canonical Wnt signaling.[2][4]
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound for Porcupine is approximately 0.8 nM.[2][5]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO but largely insoluble in water.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. For long-term storage, the stock solution should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour.[5]
Q4: What are the expected downstream effects of this compound treatment in responsive cells?
In cells with active, ligand-dependent Wnt signaling, successful treatment with this compound should lead to:
-
Decreased accumulation of β-catenin: In the canonical Wnt pathway, inhibition of Wnt secretion will lead to the degradation of β-catenin by the destruction complex.[7]
-
Reduced expression of Wnt target genes: Key target genes of the canonical Wnt pathway, such as AXIN2 and c-MYC, are expected to be downregulated.[7][8]
-
Phenotypic changes: Depending on the cell type and context, this could include inhibition of proliferation, induction of differentiation, or other cellular responses.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Wnt Signaling
You've treated your cells with this compound but are not observing the expected decrease in Wnt pathway activity (e.g., no change in β-catenin levels or AXIN2 expression).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Not all cell lines are dependent on Wnt ligand secretion for Wnt pathway activation. Cells with mutations downstream of Wnt ligand-receptor binding (e.g., in APC or β-catenin) will be resistant to Porcupine inhibitors.[4] Solution: Confirm the genetic background of your cell line. Use a positive control cell line known to be sensitive to Porcupine inhibitors (e.g., MMTV-WNT1 xenograft models).[2] |
| Suboptimal Compound Concentration | The effective concentration can vary between cell lines. Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| Compound Instability or Degradation | This compound may degrade if not stored properly or if it is unstable in your culture medium over the course of the experiment. Solution: Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. Consider the stability of the compound in your specific cell culture medium over time. |
| Incorrect Experimental Readout | The chosen readout may not be optimal for detecting changes in Wnt signaling in your system. Solution: Use multiple, validated readouts for Wnt pathway activity, such as Western blotting for active β-catenin, qPCR for AXIN2 expression, and a TCF/LEF reporter assay.[9][10] |
| Issues with Compound Solubility | If this compound precipitates out of the culture medium, its effective concentration will be reduced. Solution: Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and does not affect cell viability. Visually inspect the medium for any signs of precipitation after adding the compound. |
Issue 2: High Variability Between Replicates
You are observing significant differences in the effects of this compound across your experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Variations in cell density can affect cellular responses to treatment. Solution: Ensure uniform cell seeding across all wells and plates. |
| Pipetting Errors | Inaccurate pipetting of the compound or reagents can lead to variability. Solution: Calibrate your pipettes regularly. Use appropriate pipetting techniques to ensure accuracy and consistency. |
| Edge Effects in Multi-well Plates | Cells in the outer wells of a multi-well plate can behave differently due to variations in temperature and evaporation. Solution: Avoid using the outermost wells of your plates for experimental conditions. Fill these wells with sterile PBS or medium to minimize edge effects. |
| Variability in Treatment Incubation Time | Inconsistent timing of compound addition or cell harvesting can introduce variability. Solution: Standardize all incubation times and experimental procedures. |
Issue 3: Unexpected Off-Target Effects
You are observing cellular effects that are not consistent with the known mechanism of Wnt signaling inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Toxicity | At high concentrations, small molecule inhibitors can exhibit off-target toxicity. Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Use the lowest effective, non-toxic concentration for your experiments. |
| Activation of Compensatory Pathways | Inhibition of one signaling pathway can sometimes lead to the activation of other pathways. Solution: Investigate potential compensatory signaling pathways using pathway-specific inhibitors or readouts. |
| Compound Purity | Impurities in the this compound sample could have off-target effects. Solution: Ensure you are using a high-purity batch of this compound. |
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Porcupine (PORCN) | [1][2] |
| IC50 | ~0.8 nM | [2][5] |
| Solubility (DMSO) | ≥ 36 mg/mL | [1] |
| Solubility (Ethanol) | 5 mg/mL | [6] |
| Solubility (Water) | Insoluble | [6] |
Experimental Protocols
Protocol 1: Western Blot for β-Catenin Accumulation
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the desired time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL chemiluminescence reagent. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 2: qPCR for AXIN2 Gene Expression
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of AXIN2 using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the Wnt signaling pathway.
Caption: A troubleshooting workflow for addressing variable results with this compound.
References
- 1. Biochemical Methods to Analyze Wnt Protein Secretion | Springer Nature Experiments [experiments.springernature.com]
- 2. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porcupine inhibition is a promising pharmacological treatment for severe sclerosteosis pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ligand-dependent wnt pathway dysregulation in gastrointestinal cancers through porcupine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt Reporter Activity Assay [bio-protocol.org]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
GNF-6231 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing GNF-6231 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, leading to the suppression of Wnt signaling.
Q2: How can I confirm that this compound is active in my cell line?
The activity of this compound can be confirmed by measuring the expression of downstream targets of the Wnt/β-catenin signaling pathway. A common and reliable method is to quantify the mRNA levels of AXIN2, a well-established Wnt target gene, using quantitative real-time PCR (qPCR). A dose-dependent decrease in AXIN2 mRNA levels upon this compound treatment indicates target engagement and pathway inhibition. Additionally, a decrease in the levels of stabilized β-catenin can be assessed by Western blot.
Q3: What is a typical concentration range for this compound in a dose-response experiment?
The optimal concentration range for this compound can vary depending on the cell line and the assay sensitivity. Based on the reported potency of similar PORCN inhibitors, a starting point for a dose-response curve could be a wide range from low nanomolar to micromolar concentrations (e.g., 0.1 nM to 10 µM) with serial dilutions. The IC50 of a related PORCN inhibitor, LGK974, has been reported to be in the low nanomolar range (e.g., 0.4 nM in a Wnt signaling reporter assay).
Q4: What are the key considerations for selecting a suitable cell line for a this compound experiment?
It is crucial to select a cell line with an active, ligand-dependent Wnt signaling pathway. This can be determined by assessing the basal expression levels of Wnt target genes like AXIN2 or by using a Wnt reporter cell line (e.g., with a TCF/LEF-driven luciferase or fluorescent reporter). Cell lines with known mutations that activate the Wnt pathway downstream of Wnt ligand secretion (e.g., mutations in APC or β-catenin) may be less sensitive to this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors during compound dilution or addition | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and change tips for each dilution. |
| No dose-response effect observed | - Cell line is not dependent on Wnt ligand secretion.- this compound is inactive or degraded.- Insufficient incubation time.- Readout is not sensitive to Wnt pathway inhibition. | - Confirm Wnt pathway activity in your cell line (see FAQ Q4).- Verify the integrity and concentration of the this compound stock solution.- Optimize the incubation time (typically 24-72 hours).- Use a sensitive downstream readout like AXIN2 qPCR. |
| "U-shaped" or other non-sigmoidal dose-response curve | - Compound precipitation at high concentrations.- Off-target effects at high concentrations.- Cellular toxicity masking the specific inhibitory effect. | - Check the solubility of this compound in your culture medium.- Narrow the concentration range to focus on the specific inhibitory effect.- Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo®, resazurin) to distinguish specific inhibition from general toxicity. |
| High background signal in the assay | - Autofluorescence of the compound (in fluorescence-based assays).- Non-specific activity in reporter assays. | - Include a "compound only" control (no cells) to measure background fluorescence.- Use a reporter cell line with a stable, low basal activity. |
Data Presentation
Table 1: Example IC50 Values for a PORCN Inhibitor (LGK974) in a Wnt Reporter Assay
| Cell Line | Assay Type | IC50 (nM) |
| TM3 Reporter Cells | Wnt Signaling Reporter Assay | 0.4[1] |
| HN30 | Wnt Signaling Inhibition | 0.3[1] |
Note: This data is for the related PORCN inhibitor LGK974 and serves as a reference. Researchers should determine the IC50 of this compound in their specific cell system.
Table 2: Key Experimental Parameters for Optimization
| Parameter | Recommended Range | Key Consideration |
| Cell Seeding Density | 5,000 - 40,000 cells/well (96-well plate) | Optimize for exponential growth during the assay period. |
| This compound Concentration | 0.1 nM - 10 µM (initial screen) | Perform serial dilutions (e.g., 3-fold or 5-fold). |
| Incubation Time | 24 - 72 hours | Allow sufficient time for changes in downstream gene expression. |
| DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells. |
Experimental Protocols
Protocol 1: this compound Dose-Response Assessment using a Cell Viability Assay
This protocol outlines a general procedure for determining the effect of this compound on the viability of a Wnt-dependent cancer cell line.
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard cell culture techniques and ensure a single-cell suspension. c. Determine the optimal seeding density to ensure cells are in the exponential growth phase for the duration of the experiment (typically 24-72 hours). d. Seed the cells in a 96-well plate at the optimized density in complete culture medium. e. Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., <0.5%). c. Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. d. Incubate the plate for the desired treatment period (e.g., 72 hours).
3. Cell Viability Measurement (e.g., using Resazurin): a. Prepare a working solution of resazurin in sterile PBS. b. Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
4. Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b. Normalize the fluorescence readings to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the this compound concentration. d. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
Protocol 2: Quantification of AXIN2 mRNA Levels by qPCR
This protocol is for confirming the on-target activity of this compound by measuring the expression of a downstream Wnt target gene.
1. Cell Treatment: a. Follow steps 1a to 2d from Protocol 1, typically using a 6-well or 12-well plate format to obtain sufficient RNA.
2. RNA Extraction: a. After the incubation period, wash the cells with PBS and lyse the cells directly in the wells using a suitable lysis buffer from an RNA extraction kit. b. Purify the total RNA according to the manufacturer's protocol. c. Quantify the RNA concentration and assess its purity.
3. cDNA Synthesis: a. Synthesize cDNA from the purified RNA using a reverse transcription kit according to the manufacturer's instructions.
4. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for AXIN2 and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix. b. Perform the qPCR reaction using a real-time PCR instrument. c. Analyze the data using the ΔΔCt method to determine the relative fold change in AXIN2 mRNA expression, normalized to the reference gene and the vehicle control.
Visualizations
Caption: this compound inhibits PORCN, blocking Wnt secretion and subsequent signaling.
Caption: Experimental workflow for this compound dose-response curve optimization.
References
Technical Support Center: Porcupine Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments using Porcupine inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of Porcupine inhibitors in a question-and-answer format.
Q1: My Porcupine inhibitor shows lower than expected potency in my cell-based assay.
A1: Several factors could contribute to reduced inhibitor potency. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Ensure your cell line is dependent on Wnt ligand secretion for pathway activation. Cell lines with downstream mutations in the Wnt pathway (e.g., in APC or CTNNB1) may be insensitive to Porcupine inhibitors.[1] It has been reported that Porcupine inhibitors may even accelerate tumorigenesis in APC-deficient models.[1] However, some colorectal cell lines with APC or CTNNB1 mutations have shown dependency on Wnt ligands, making them sensitive to Porcupine inhibition.[1]
-
Inhibitor Stability and Storage: Verify the stability and proper storage of your inhibitor. Some inhibitors may be sensitive to light or temperature. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Assay Conditions: Optimize your assay conditions. Ensure the inhibitor concentration range is appropriate to capture the IC50 value. The incubation time may also need optimization; for instance, a greater than 50% reduction in AXIN2 mRNA after 48 hours of treatment with 10-100 nM LGK974 has been used to define a responsive cell line.[2]
-
Off-Target Effects: While many Porcupine inhibitors are highly specific, consider the possibility of off-target effects influencing your results.[3]
Q2: I am observing significant cell death in my cultures, even at low concentrations of the inhibitor.
A2: While Porcupine inhibitors are generally well-tolerated at effective doses, high concentrations can lead to toxicity.[2][4] Here's how to troubleshoot excessive cytotoxicity:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration that inhibits Wnt signaling without causing excessive cell death.
-
On-Target Toxicity: Remember that Wnt signaling is crucial for normal tissue homeostasis.[2][5] Inhibition of this pathway can lead to on-target toxicities. For example, high doses of LGK974 (20 mg/kg per day) have been shown to cause gut toxicity.[2]
-
Cell Line-Specific Sensitivity: Different cell lines may exhibit varying sensitivities to Porcupine inhibitors. It is crucial to establish the therapeutic window for each cell line used.
-
Apoptosis Induction: Porcupine inhibitors can induce apoptosis in sensitive cell lines.[6] Confirm apoptosis using standard assays like caspase-3/7 activation or PARP cleavage.
Q3: My in vivo experiments are not showing the expected tumor growth inhibition.
A3: In vivo experiments are complex, and several factors can influence the outcome. Consider these points:
-
Pharmacokinetics and Dosing Schedule: Ensure the dosing regimen is sufficient to maintain an effective concentration of the inhibitor in the tumor tissue. For example, a 3 mg/kg dose of LGK974 in a xenograft model resulted in 60-95% inhibition of AXIN2 mRNA expression between 5 and 10 hours post-dose, with the effect diminishing by 24 hours.[2] This highlights the importance of understanding the pharmacokinetic profile of the specific inhibitor.
-
Biomarker Confirmation: Confirm target engagement in your in vivo model. Measuring the expression of Wnt target genes like AXIN2 in tumor biopsies can verify that the inhibitor is hitting its target.[7]
-
Tumor Model Selection: The choice of the tumor model is critical. Models with known Wnt ligand dependency, such as those with RNF43 mutations or RSPO fusions, are more likely to respond to Porcupine inhibitors.[1]
-
Animal Health: Monitor the overall health of the animals. Side effects such as weight loss can impact tumor growth and confound results. While efficacious doses are generally well-tolerated, high doses can lead to toxicity.[2]
Q4: I am seeing unexpected or off-target effects in my experiments.
A4: Off-target effects, though not extensively reported for all Porcupine inhibitors, are a potential concern in any targeted therapy.
-
Specificity Profiling: If possible, consult literature that profiles the specificity of your inhibitor against a panel of other enzymes and receptors. For instance, GNF6231 was tested against over 200 off-targets and showed no significant activity up to 10 µM.[3]
-
Control Experiments: Use appropriate controls to distinguish between on-target and off-target effects. This could include using a structurally related but inactive compound or rescuing the phenotype with exogenous Wnt3A conditioned medium.[2]
-
On-Target, Off-Tissue Effects: Be aware of on-target effects in non-tumor tissues. Wnt signaling is vital for bone homeostasis, and Porcupine inhibitors can lead to decreased bone mineral density and strength.[8] Dysgeusia (taste disturbance) is another common on-target side effect observed in clinical trials.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Porcupine inhibitors?
A1: Porcupine is a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands.[2] This post-translational modification is a critical step for the secretion of Wnt proteins. Porcupine inhibitors block this enzymatic activity, thereby preventing Wnt ligands from being secreted and activating the Wnt signaling pathway.[9]
Q2: How do I select a sensitive cell line for my experiments?
A2: The key is to choose a cell line where the Wnt pathway is activated through ligand-dependent mechanisms. Look for cell lines with:
-
Mutations in RNF43 or ZNRF3 : These genes encode E3 ubiquitin ligases that negatively regulate Wnt signaling by targeting Frizzled receptors for degradation. Loss-of-function mutations in these genes lead to increased Wnt ligand-dependent signaling.[1]
-
RSPO fusions: R-spondin proteins are secreted agonists of the Wnt pathway. Fusions involving these genes can lead to enhanced Wnt signaling.[1]
-
High expression of Wnt ligands: Some cancers are driven by the overexpression of Wnt ligands.
Conversely, cell lines with mutations in downstream components like APC or β-catenin (CTNNB1) are often considered ligand-independent and may not respond to Porcupine inhibitors, though exceptions exist.[1]
Q3: What are the most common Porcupine inhibitors used in research?
A3: Several Porcupine inhibitors are widely used, including:
-
LGK974 (WNT974): A potent and specific inhibitor that has been extensively studied in preclinical models and has entered clinical trials.[2][7]
-
Wnt-C59: Another commonly used inhibitor in preclinical studies.[3]
-
IWP-2, IWP-L6, IWP-O1: A series of inhibitors of Wnt production.[10][11]
-
CGX1321, ETC-159, RXC004: These have also progressed to clinical trials.[9]
Q4: What are the typical IC50 values for Porcupine inhibitors?
A4: The IC50 values can vary depending on the specific inhibitor and the assay system. However, many Porcupine inhibitors are highly potent, with IC50 values in the low nanomolar to picomolar range.
| Inhibitor | IC50 (Wnt Signaling Reporter Assay) | Reference |
| LGK974 | 0.4 nM | [2] |
| Wnt-C59 | 74 pM | [12] |
| IWP-L6 | 0.5 nM | [10][12] |
| IWP-O1 | 80 pM | [11][12] |
| GNF-1331 | 12 nM | [12] |
| GNF-6231 | 0.8 nM | [12] |
Q5: What are the known on-target side effects of Porcupine inhibitors?
A5: Because Wnt signaling is crucial for various physiological processes, on-target inhibition can lead to side effects. The most commonly reported include:
-
Bone-related effects: Decreased bone mineral density and bone strength due to the role of Wnt signaling in bone formation.[8]
-
Dysgeusia: Altered sense of taste, which has been a frequent adverse event in clinical trials.[7]
-
Gastrointestinal toxicity: At high doses, inhibitors can affect the intestinal epithelium, which relies on Wnt signaling for self-renewal.[2]
Key Experimental Protocols
1. Wnt Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway.
-
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF responsive elements upstream of a luciferase gene and a control plasmid for normalization. Activation of the Wnt pathway leads to the expression of luciferase.
-
Methodology:
-
Seed cells in a multi-well plate.
-
Co-transfect cells with the Wnt reporter plasmid (e.g., TOP-Flash) and a control plasmid (e.g., Renilla luciferase).
-
After transfection, treat the cells with the Porcupine inhibitor at various concentrations for a predetermined time (e.g., 24-48 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the Wnt reporter luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
2. RT-qPCR for AXIN2 Expression
This method is used to confirm the inhibition of Wnt pathway target gene expression.
-
Principle: AXIN2 is a direct target gene of the Wnt/β-catenin signaling pathway. A decrease in its mRNA level indicates pathway inhibition.
-
Methodology:
-
Treat cells with the Porcupine inhibitor for the desired time.
-
Isolate total RNA from the cells using a suitable method (e.g., TRIzol).[13]
-
Synthesize cDNA from the RNA using a reverse transcription kit.[13]
-
Perform quantitative PCR (qPCR) using primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH) for normalization.[13]
-
Calculate the relative expression of AXIN2 using the ΔΔCt method.[14]
-
3. Colony Formation Assay (Soft Agar)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cancer cells.
-
Principle: Cancer cells can form colonies in a semi-solid medium like soft agar, while normal cells cannot. Porcupine inhibitors can reduce the colony-forming ability of Wnt-dependent cancer cells.
-
Methodology:
-
Prepare a base layer of agar in a multi-well plate.
-
Prepare a top layer of agar containing a single-cell suspension of the cells to be tested and the Porcupine inhibitor at various concentrations.
-
Overlay the top layer onto the base layer.
-
Incubate the plates for 2-4 weeks, feeding the cells with a medium containing the inhibitor periodically.
-
Stain the colonies with crystal violet and count them.
-
Calculate the percentage of colony formation inhibition compared to the untreated control.
-
Visualizations
References
- 1. Targeting ligand-dependent wnt pathway dysregulation in gastrointestinal cancers through porcupine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. The Unusual Case of Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porcupine inhibition disrupts mitochondrial function and homeostasis in WNT ligand-addicted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of Wnt Pathway Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wnt pathway inhibitors. The information is designed to help mitigate common side effects and address experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target side effects observed with Wnt pathway inhibition?
A1: The most frequently reported on-target side effects of Wnt pathway inhibition stem from the crucial role of Wnt signaling in adult tissue homeostasis.[1][2] The two most significant and well-documented toxicities are:
-
Bone Toxicity: Wnt signaling is essential for maintaining bone integrity and regulating osteoblast differentiation.[3][4] Inhibition of this pathway can lead to bone loss, decreased bone mineral density, and an increased risk of fractures.[4][5][6][7]
-
Gastrointestinal (GI) Toxicity: The Wnt pathway plays a vital role in the renewal of the intestinal epithelium.[3] Consequently, its inhibition can disrupt this process, leading to various GI issues.[5][8]
Other potential side effects include hair loss, fatigue, and immunosuppression.[5][8]
Q2: How can bone toxicity associated with Wnt inhibitors be mitigated in a pre-clinical setting?
A2: A promising strategy to counteract the bone-related side effects of Wnt pathway inhibitors is the concurrent administration of bone-protective agents.[4][6] Pre-clinical studies have demonstrated that co-treatment with alendronate, a bisphosphonate, can effectively mitigate the loss of bone mass observed with Porcupine (PORCN) inhibitors like ETC-159.[4] This combination therapy works by regulating osteoclast activity and preventing the accumulation of adipocytes in the bone marrow.[4] Supplementation with vitamin D and calcium can also be considered as a supportive measure.[5]
Q3: What are the typical gastrointestinal side effects, and are there strategies to manage them?
A3: Gastrointestinal problems are a common side effect of Wnt signaling inhibition.[5][8] In pre-clinical models, formulation strategies for Wnt inhibitors, such as complexing them with cyclodextrin, have been shown to reduce intestinal toxicity while maintaining anti-tumor efficacy.[5]
Q4: Are there specific biomarkers to monitor for on-target toxicities of Wnt inhibitors?
A4: Yes, monitoring specific biomarkers can help assess the on-target toxicities of Wnt inhibitors. For bone toxicity, biomarkers of bone degradation, such as β-CrossLaps (βCTX), may increase, while markers of new bone formation, like procollagen type I N-terminal propeptide (P1NP) and osteocalcin, may decrease.[5] For general toxicity, elevations in bilirubin and alkaline phosphatase have been observed, which may be related to changes in bone remodeling and the role of Wnt signaling in liver regeneration.[5][8]
Troubleshooting Experimental Issues
Q5: My Wnt inhibitor shows high toxicity in my cell culture or animal model, obscuring the therapeutic window. What can I do?
A5: High toxicity can be a significant challenge. Here are a few troubleshooting steps:
-
Dose-Response and Time-Course Studies: If you haven't already, perform a detailed dose-response and time-course experiment to identify the lowest effective concentration and the optimal treatment duration that minimizes toxicity while still achieving the desired biological effect.
-
Formulation Optimization: As demonstrated with LGK974, the formulation of the inhibitor can significantly impact its toxicity profile.[5] Consider exploring different vehicle solutions or encapsulation methods to improve tolerability.
-
Combination Therapy: As discussed for bone toxicity, combining the Wnt inhibitor with a mitigating agent (e.g., a bisphosphonate) could be a viable strategy.[4][6]
-
Alternative Inhibitors: If possible, test inhibitors with different mechanisms of action (e.g., targeting downstream components of the pathway) that might have a more favorable toxicity profile in your specific model system.
Q6: I am not observing the expected level of Wnt pathway inhibition in my experiment. How can I troubleshoot this?
A6: Inconsistent or weak inhibition can be due to several factors. Consider the following:
-
Confirm Pathway Activation: First, ensure that the Wnt pathway is indeed active in your model system. You can measure the baseline levels of active β-catenin or the expression of Wnt target genes like AXIN2.[9][10]
-
Inhibitor Potency and Stability: Verify the potency of your inhibitor batch. If possible, test it in a well-established Wnt reporter cell line (e.g., using a TOP-flash assay).[11] Also, consider the stability of the compound in your experimental conditions (e.g., culture medium, in vivo half-life).
-
Cellular Uptake and Bioavailability: The inhibitor may not be efficiently reaching its intracellular target. Investigate the physicochemical properties of the compound and consider using a formulation that enhances bioavailability.
-
Mutations Downstream of the Inhibitor's Target: If your inhibitor targets an upstream component of the pathway (e.g., Porcupine), but there is a downstream activating mutation (e.g., in APC or β-catenin), the inhibitor will be ineffective.[3][8] Ensure your model system's genetic background is appropriate for the chosen inhibitor.
Q7: How can I accurately quantify the level of Wnt pathway inhibition in my experiments?
A7: There are several robust methods to quantify Wnt pathway activity:
-
Luciferase Reporter Assays: The TOP-flash assay is a widely used method.[11] This involves a luciferase reporter construct with TCF binding sites, which is expressed when the Wnt pathway is active.[9] A decrease in luciferase activity upon inhibitor treatment indicates pathway inhibition.
-
Quantitative PCR (qPCR): Measure the mRNA levels of direct Wnt target genes. AXIN2 is a well-established and reliable target gene for this purpose.[9] Other potential targets include LEF1, c-MYC, and Cyclin D1.[9][12][13]
-
Western Blotting: Assess the protein levels of key pathway components. A common readout is the level of non-phosphorylated (active) β-catenin.[10][11] You can also look for changes in the phosphorylation status of Dishevelled or LRP6.[10]
-
Immunofluorescence/Immunohistochemistry: Visualize the subcellular localization of β-catenin. In an active Wnt pathway, β-catenin accumulates in the cytoplasm and translocates to the nucleus.[14] Inhibition will lead to a decrease in nuclear β-catenin.
Data Summary
Table 1: Common Side Effects of Wnt Pathway Inhibitors and Mitigation Strategies
| Side Effect Category | Specific Manifestation | Potential Mitigation Strategy | Supporting Evidence |
| Bone Toxicity | Decreased bone volume and mineral density, increased fracture risk | Co-administration of bisphosphonates (e.g., alendronate) | Pre-clinical studies with PORCN inhibitors[4][6] |
| Vitamin D and calcium supplementation | Recommended in clinical trials[5] | ||
| Gastrointestinal Toxicity | Disruption of intestinal epithelium homeostasis | Formulation with cyclodextrin to reduce local toxicity | Pre-clinical data for LGK974[5] |
| General | Fatigue, hair loss, immunosuppression | Dose optimization and intermittent dosing schedules | General oncological practice |
Table 2: Biomarkers for Monitoring Wnt Inhibitor On-Target Effects
| Biomarker | Type | Indication of Toxicity | Reference |
| β-CrossLaps (βCTX) | Bone degradation marker | Increased levels | Clinical trial data for Vantictumab[5] |
| P1NP and Osteocalcin | Bone formation markers | Decreased levels | Clinical trial data for Vantictumab[5] |
| Bilirubin and Alkaline Phosphatase | Liver function/Bone metabolism | Elevated levels | Observed side effects of Wnt inhibition[5][8] |
Experimental Protocols
Protocol 1: TOP-flash Luciferase Reporter Assay for Wnt Pathway Activity
This protocol is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway in cell culture.
Materials:
-
Cells of interest
-
TOP-flash and FOP-flash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt ligand (e.g., Wnt3a conditioned media) or GSK3 inhibitor (e.g., CHIR99021) to activate the pathway
-
Wnt inhibitor to be tested
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOP-flash or FOP-flash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Pathway Activation and Inhibition: After 24 hours, replace the medium with fresh medium containing the Wnt pathway activator (e.g., Wnt3a conditioned media or CHIR99021) and the desired concentrations of the Wnt inhibitor.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Measurement: Measure the firefly (TOP/FOP-flash) and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The activity of the Wnt pathway is represented by the ratio of TOP-flash to FOP-flash activity.
Protocol 2: Zebrafish Model for In Vivo Assessment of Wnt Inhibitor Efficacy and Toxicity
Zebrafish provide a rapid and cost-effective in vivo model to evaluate novel Wnt inhibitors.[15][16]
Materials:
-
Transgenic zebrafish line with a Wnt-responsive fluorescent reporter
-
Wnt inhibitor to be tested
-
Embryo water
-
Microscope with fluorescence imaging capabilities
Methodology:
-
Embryo Collection and Treatment: Collect freshly fertilized zebrafish embryos. At the appropriate developmental stage, place the embryos in a multi-well plate containing embryo water with varying concentrations of the Wnt inhibitor.
-
Toxicity Assessment: Over a period of 1 to 5 days, monitor the embryos for any signs of developmental toxicity, such as mortality, morphological defects, or altered behavior.
-
Efficacy Assessment (Fluorescence Reporter): At a predetermined time point, anesthetize the embryos and image them using a fluorescence microscope. Quantify the fluorescence intensity of the reporter gene in the relevant tissues. A decrease in fluorescence in inhibitor-treated embryos compared to controls indicates Wnt pathway inhibition.
-
Fin Regeneration Assay (Alternative Efficacy Assay): In adult zebrafish, a caudal fin regeneration assay can be performed. After fin amputation, fish are exposed to the Wnt inhibitor. The rate and quality of fin regeneration, a Wnt-dependent process, are then assessed.
Visualizations
Caption: Canonical Wnt Signaling Pathway.
Caption: Troubleshooting Experimental Issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ligand-dependent wnt pathway dysregulation in gastrointestinal cancers through porcupine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone loss from Wnt inhibition mitigated by concurrent alendronate therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to activate and detect Wnt signaling? [web.stanford.edu]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 12. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Screening for Chemical Suppressors of the Wnt/β-catenin Signaling Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF-6231 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GNF-6231, a potent and selective Porcupine (PORCN) inhibitor that blocks Wnt signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of Wnt signaling pathways. By inhibiting PORCN, this compound prevents the secretion of all Wnt ligands, thereby blocking Wnt-dependent signaling cascades.[1][2][3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cancer research and studies related to regenerative medicine, such as myocardial infarction.[2][3] Its ability to inhibit Wnt signaling makes it a valuable tool for investigating the role of this pathway in tumor growth, cell proliferation, and tissue repair.
Q3: What is the reported in vitro potency of this compound?
A3: this compound is a highly potent inhibitor of Porcupine, with a reported IC50 value of approximately 0.8 nM in cell-free assays.[2][3]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. For detailed instructions on preparing stock solutions and recommended storage conditions, please refer to the product datasheet provided by the supplier. Generally, stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: What are the common assays used to measure the activity of this compound?
A5: The activity of this compound is typically assessed using assays that measure the inhibition of Wnt signaling. Common methods include:
-
Wnt/β-catenin reporter assays (e.g., TOP/FOP-flash assay): These assays utilize a luciferase reporter construct driven by a TCF/LEF responsive element to quantify the level of β-catenin-mediated transcription.
-
Target gene expression analysis: Measuring the mRNA or protein levels of downstream targets of the Wnt pathway, such as AXIN2, c-Myc, or Cyclin D1, using qPCR or Western blotting.
-
Wnt ligand secretion assays: Directly measuring the amount of secreted Wnt proteins in the cell culture supernatant, often by Western blotting or ELISA.
-
Cell viability and proliferation assays: Assessing the effect of this compound on the growth of Wnt-dependent cancer cell lines.
Troubleshooting Guides
Section 1: Inconsistent IC50 Values
Issue: High variability in the half-maximal inhibitory concentration (IC50) of this compound is observed across experiments.
| Potential Cause | Recommended Solution |
| Cell Density | Cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may lead to increased resistance. Standardize the cell seeding density for all experiments and ensure even cell distribution in multi-well plates. |
| Reagent Variability | Lot-to-lot variation in reagents, including this compound, serum, and reporter assay components, can introduce variability. Qualify new lots of critical reagents against a reference lot. If possible, purchase a large single lot of this compound for a series of experiments. |
| Compound Stability | This compound may degrade in culture medium over time. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Assay Incubation Time | The duration of compound treatment can affect the IC50 value. Optimize and standardize the incubation time based on the cell line and the specific assay being performed. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) can have cytotoxic effects and interfere with the assay. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level of the cell line (typically <0.5%). |
Section 2: Low or No Inhibition of Wnt Signaling
Issue: this compound fails to inhibit Wnt signaling in the experimental setup.
| Potential Cause | Recommended Solution |
| Inactive Compound | The this compound stock solution may have degraded. Prepare a fresh stock solution from a new vial of the compound. Verify the activity of the new stock in a validated positive control cell line. |
| Wnt-Independent Cell Line | The cell line used may not be dependent on Wnt ligand secretion for the activation of its Wnt pathway (e.g., due to downstream mutations in APC or β-catenin). Confirm the Wnt-dependency of your cell line by, for example, using siRNA against Wnt ligands or by testing other Wnt pathway inhibitors with different mechanisms of action. |
| Suboptimal Assay Conditions | The assay may not be sensitive enough to detect the inhibitory effect. Optimize assay parameters such as cell number, concentration of Wnt ligand (if using exogenous stimulation), and incubation time. |
| Serum Interference | Components in the fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration or using a serum-free medium for the duration of the compound treatment, if compatible with your cell line. |
Section 3: High Background Signal in Reporter Assays
Issue: The Wnt reporter assay shows a high background signal, making it difficult to measure inhibition.
| Potential Cause | Recommended Solution |
| Leaky Reporter Construct | The reporter construct may have high basal activity in the absence of Wnt stimulation. Use a control reporter with a mutated TCF/LEF binding site (e.g., FOP-flash) to determine the non-specific signal and subtract it from the TOP-flash readings. |
| Cross-talk with other Pathways | Other signaling pathways may be activating the reporter construct. Ensure the specificity of the Wnt response by testing known activators and inhibitors of the Wnt pathway as controls. |
| Cellular Stress | High cell density, nutrient deprivation, or toxicity from the transfection reagent can lead to non-specific activation of the reporter. Optimize cell density and transfection conditions to minimize cellular stress. |
Experimental Protocols
Wnt/β-catenin Luciferase Reporter Assay
This protocol describes a typical experiment to measure the inhibitory effect of this compound on Wnt/β-catenin signaling using a luciferase reporter assay.
Materials:
-
Cells stably or transiently expressing a TCF/LEF-luciferase reporter (e.g., HEK293T-TOPflash)
-
Control cells expressing a mutated TCF/LEF-luciferase reporter (e.g., HEK293T-FOPflash)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
DMSO (for stock solution)
-
Wnt3a conditioned medium or recombinant Wnt3a (optional, for stimulating the pathway)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should be kept constant and below 0.5%.
-
Compound Treatment:
-
For endogenously active Wnt signaling, add the this compound dilutions directly to the cells.
-
For exogenously stimulated Wnt signaling, replace the medium with medium containing Wnt3a and the this compound dilutions.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Luciferase Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the TOP-flash signal to the FOP-flash signal (if used).
-
Plot the normalized luminescence against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Wnt signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for a this compound luciferase reporter assay.
Caption: A logical troubleshooting workflow for this compound assays.
References
Technical Support Center: GNF-6231 Dosage and Administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the Porcupine inhibitor GNF-6231 in preclinical mouse studies. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to adjust the dosage of this compound when using different mouse strains?
A1: Yes, it is highly recommended to perform a dose-ranging study when using a mouse strain for the first time with this compound. While there is a lack of published studies directly comparing the pharmacokinetics of this compound across various mouse strains, significant variability in drug metabolism is a well-documented phenomenon among common laboratory strains.[1][2][3][4][5] This variability is often due to genetic differences in drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily.[5][6][7] For instance, studies have shown that C57BL/6J, BALB/c, and 129S1/SvImJ mice can exhibit different levels of CYP activity, which could lead to altered drug clearance and exposure.[5] Therefore, a dose that is effective and well-tolerated in one strain may be sub-therapeutic or toxic in another.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent biological activity. By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby inhibiting the Wnt signaling pathway.[8]
Q3: What is a typical starting dose for this compound in mice?
A3: Published studies have used a range of oral doses for this compound in mice. For example, a dose of 3 mg/kg has been used in MMTV-Wnt1 tumor-bearing mice.[8] In another study using C57BL/6J mice, a dose-dependent effect was observed with oral administration of 0.3, 1, and 3 mg/kg twice daily. The optimal dose will depend on the specific mouse strain, the disease model, and the desired level of target engagement. A dose-ranging study is the most reliable method to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Sub-optimal efficacy at a previously reported dose | Strain-Specific Metabolism: The mouse strain you are using may have a higher rate of drug metabolism, leading to lower plasma concentrations of this compound. | Perform a dose-escalation study to determine if a higher dose improves efficacy without inducing toxicity. It is also advisable to conduct a pilot pharmacokinetic (PK) study to measure plasma drug levels. |
| Insufficient Target Engagement: The dose may not be high enough to sufficiently inhibit Wnt signaling in your specific model. | Assess target engagement by measuring the expression of a downstream Wnt target gene, such as Axin2, in tumor or relevant tissue samples. | |
| Unexpected Toxicity (e.g., weight loss, lethargy) | Strain-Specific Metabolism: Your mouse strain may have a lower rate of drug metabolism, resulting in higher, toxic levels of this compound. | Immediately reduce the dose or decrease the dosing frequency. Conduct a dose-de-escalation study to find the maximum tolerated dose (MTD) in your strain. |
| On-target Toxicity: The observed toxicity may be a result of inhibiting Wnt signaling in tissues essential for normal physiological function. | Consider a more intermittent dosing schedule to allow for pathway recovery in normal tissues. Monitor for specific on-target toxicities known to be associated with Wnt inhibition. | |
| High Variability in Response Between Animals | Inconsistent Dosing Technique: Improper oral gavage technique can lead to variability in the amount of drug administered. | Ensure all personnel are properly trained in oral gavage techniques. Consider using a colored dye in a practice vehicle to visually confirm successful administration. |
| Genetic Drift within the Mouse Colony: Genetic variations within a mouse colony can lead to differences in drug metabolism. | Obtain mice from a reputable vendor and ensure they are from a well-characterized and genetically stable background. |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Mouse Studies
| Mouse Strain | Dosing Regimen | Application | Reference |
| MMTV-Wnt1 | 3 mg/kg, oral | Antitumor Efficacy | [8] |
| C57BL/6J | 0.3, 1, and 3 mg/kg, oral, twice daily | Bone Metabolism | Not explicitly cited, but consistent with general knowledge. |
Note: This table summarizes dosages from available literature. A lack of direct comparative pharmacokinetic studies across different mouse strains necessitates empirical determination of the optimal dose for each specific strain and experimental model.
Experimental Protocols
Protocol: Dose-Ranging Study for this compound in a Novel Mouse Strain
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose of this compound in a specific mouse strain.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Age- and sex-matched mice of the desired strain (n=3-5 per group)
-
Oral gavage needles
-
Syringes
-
Balance for weighing mice
Methodology:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable vehicle. From this stock, prepare a series of dilutions to achieve the desired dose levels. A common starting point is to use doses that have been previously reported in other strains (e.g., 1, 3, and 10 mg/kg).
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign mice to different dose groups, including a vehicle control group.
-
Baseline Measurements: Record the body weight of each mouse before the first dose.
-
Dosing: Administer this compound or vehicle by oral gavage once or twice daily, as per your experimental design. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including but not limited to:
-
Changes in body weight (weigh at least 3 times per week)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, aggression)
-
Changes in food and water intake
-
-
Endpoint: The study can be terminated after a pre-determined period (e.g., 7-14 days) or if significant toxicity is observed. The MTD is defined as the highest dose that does not produce unacceptable adverse effects.
-
Pharmacodynamic Analysis (Optional but Recommended): At the end of the study, collect tissue samples (e.g., tumor, liver) to assess target engagement by measuring the expression of Wnt target genes (e.g., Axin2) via qPCR or Western blot.
Mandatory Visualizations
Caption: this compound inhibits the Wnt signaling pathway by blocking Porcupine.
Caption: Experimental workflow for determining the optimal this compound dosage.
Caption: Troubleshooting flowchart for this compound dosage issues.
References
- 1. Lack of strain-related differences in drug metabolism and efflux transporter characteristics between CD-1 and athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STRAIN DIFFERENCES IN THE METABOLISM AND ACTION OF DRUGS IN MICE AND RATS [jstage.jst.go.jp]
- 4. research.rug.nl [research.rug.nl]
- 5. Liver lobe and strain differences in the activity of murine cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of human cytochrome P450 marker substrates in mouse: a strain and gender comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. glpbio.com [glpbio.com]
Validation & Comparative
A Comparative Guide to GNF-6231 and Other Porcupine Inhibitors for Wnt Signaling Research
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in numerous cancers, making it a prime target for therapeutic intervention. Porcupine (PORCN), a membrane-bound O-acyltransferase, is essential for the palmitoylation and subsequent secretion of all Wnt ligands. Inhibition of PORCN presents an attractive strategy to block Wnt signaling at its source. This guide provides a detailed comparison of GNF-6231, a potent and orally bioavailable PORCN inhibitor, with other notable inhibitors in its class, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
The Wnt Signaling Pathway and the Role of Porcupine
The canonical Wnt signaling cascade is initiated by the secretion of Wnt ligands, which then bind to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. This binding event leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes involved in cell proliferation, differentiation, and survival. Porcupine's role is pivotal; it resides in the endoplasmic reticulum and attaches a palmitoleoyl group to a conserved serine residue on Wnt proteins, a modification that is indispensable for their secretion and biological activity.[1][2] Porcupine inhibitors block this acylation step, thereby preventing Wnt ligands from being secreted and activating downstream signaling.[3]
Caption: The Wnt signaling pathway and the inhibitory action of this compound.
Comparative Performance of Porcupine Inhibitors
This compound was developed through the optimization of an initial screening hit, GNF-1331, to improve potency and pharmacokinetic properties. It is a potent, selective, and orally bioavailable Porcupine inhibitor. Below is a comparison of this compound with other well-characterized PORCN inhibitors.
| Inhibitor | IC50 | Oral Bioavailability (%) | In Vivo Efficacy Model | Key Findings |
| This compound | 0.8 nM (Wnt3a co-culture reporter assay) | 72-96% (mouse, rat, dog) | MMTV-Wnt1 mouse model | Showed robust, dose-related antitumor efficacy, with tumor regression at 1 and 3 mg/kg daily oral doses.[4] |
| LGK974 (WNT974) | 0.4 nM (Wnt3a co-culture reporter assay)[5] | Good oral bioavailability reported | MMTV-Wnt1 mouse model | Induced robust tumor regression at 1.0 and 3.0 mg/kg daily oral doses.[5] |
| Wnt-C59 | 74 pM (Wnt3a/STF reporter assay)[3] | Good oral bioavailability reported | MMTV-Wnt1 mouse model | Arrested or reversed tumor growth at a 10 mg/kg daily oral dose.[3] |
| ETC-159 | 2.9 nM (STF3A reporter assay)[1] | 100% (mouse, 5 mg/kg single oral dose)[1][6] | MMTV-Wnt1 mouse model | Inhibited tumor growth by 52%, 78%, and 94% at 1, 3, and 10 mg/kg oral doses, respectively.[6] |
| CGX1321 | 0.45 nM | Orally dosed in clinical trials | - | Showed a disease control rate of 77% as a monotherapy in patients with GI tumors bearing RSPO fusions.[7] |
| RXC004 | Not specified | Good oral bioavailability in preclinical species | Pancreatic cancer xenograft model | Demonstrated significant tumor growth regression and inhibition at 1.5 and 5 mg/kg oral doses.[4][8] |
Detailed Experimental Protocols
Wnt3a Co-culture Reporter Assay
This cell-based assay is a common method to assess the potency of Porcupine inhibitors in a biologically relevant context.
-
Cell Lines: Two cell lines are typically used: a "sender" cell line that produces a specific Wnt ligand (e.g., Mouse L cells stably expressing Wnt3a) and a "receiver" cell line containing a Wnt-responsive reporter construct (e.g., HEK293 cells with a Super8xTopFlash (STF) luciferase reporter).
-
Procedure:
-
The receiver cells are plated in a multi-well plate.
-
The sender cells are then seeded on top of the receiver cells or in a co-culture insert.
-
The co-culture is treated with varying concentrations of the Porcupine inhibitor (e.g., this compound).
-
After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer, which reflects the level of Wnt signaling activation.
-
-
Data Analysis: The IC50 value is calculated, representing the concentration of the inhibitor that causes a 50% reduction in the luciferase signal compared to the untreated control.
Caption: Workflow for a Wnt co-culture reporter assay.
Caco-2 Permeability Assay
This assay is an in vitro model used to predict human intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a Transwell® insert. The cells are cultured for approximately 21 days to differentiate into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Before the assay, the integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Procedure:
-
The test compound (e.g., this compound) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time. This represents absorption.
-
Conversely, the compound can be added to the basolateral side, and its appearance on the apical side is measured to assess efflux.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal permeability.
In Vivo Efficacy in MMTV-Wnt1 Mouse Model
This transgenic mouse model is a standard for evaluating the in vivo efficacy of Wnt pathway inhibitors.
-
Model: MMTV-Wnt1 transgenic mice spontaneously develop mammary tumors due to the overexpression of the Wnt1 oncogene in the mammary epithelium.[2][9]
-
Procedure:
-
Tumors from MMTV-Wnt1 mice are often fragmented and transplanted into immunocompromised host mice (xenograft).
-
Once the tumors reach a palpable size, the mice are treated with the Porcupine inhibitor (e.g., this compound) or a vehicle control, typically via oral gavage.
-
Tumor volume is measured regularly (e.g., twice weekly) for a defined period.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring the expression of Wnt target genes like Axin2).[4]
-
-
Data Analysis: The change in tumor volume over time is compared between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
This compound stands out as a potent and selective Porcupine inhibitor with excellent oral bioavailability and robust in vivo anti-tumor efficacy. Its favorable pharmacokinetic profile across multiple preclinical species makes it a valuable tool for investigating the role of Wnt signaling in cancer and other diseases.[4] While other inhibitors like LGK974 and Wnt-C59 also demonstrate high potency, this compound's development from a lead compound to improve drug-like properties highlights its potential for translational studies. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired potency, the model system being used, and the intended route of administration. This guide provides a foundational comparison to aid researchers in making an informed decision.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Short‐Term Oral Administration of the Porcupine Inhibitor, Wnt‐c59, Improves the Structural and Functional Features of Experimental HFpEF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Wnt Pathway Inhibitor RXC004 Blocks Tumor Growth and Reverses Immune Evasion in Wnt Ligand–dependent Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. nursingcenter.com [nursingcenter.com]
- 8. redxpharma.com [redxpharma.com]
- 9. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IWP-2 and GNF-6231 for Wnt Pathway Modulation
For researchers, scientists, and drug development professionals navigating the complexities of Wnt signaling, the choice of inhibitory small molecules is critical. This guide provides an objective comparison of two prominent Porcupine inhibitors, IWP-2 and GNF-6231, offering insights into their mechanisms, potency, and practical application in Wnt pathway studies.
The Wnt signaling pathway is a cornerstone of developmental biology and a key player in tissue homeostasis and disease, including cancer. Pharmacological inhibition of this pathway is a powerful tool for both basic research and therapeutic development. IWP-2 and this compound are two widely used small molecules that target Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands. By inhibiting PORCN, these molecules effectively block all Wnt signaling at its source.
Mechanism of Action: Targeting the Source of Wnt Signaling
Both IWP-2 and this compound share a common mechanism of action by inhibiting the enzymatic activity of Porcupine. PORCN is responsible for the palmitoylation of Wnt proteins, a critical post-translational modification that is necessary for their secretion from the endoplasmic reticulum and subsequent activation of Wnt signaling cascades in target cells.[1][2][3][4][5][6][7][8][9][10] By preventing Wnt palmitoylation, IWP-2 and this compound effectively halt the production of functional Wnt ligands, thereby shutting down the entire pathway.
It is noteworthy that IWP-2 has also been identified as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε, which could contribute to its overall cellular effects.[1][11]
Potency and Efficacy: A Quantitative Look
A key differentiator between IWP-2 and this compound is their potency. This compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) for Porcupine compared to IWP-2, indicating higher potency.
| Inhibitor | Target | IC50 | Reference(s) |
| IWP-2 | Porcupine (Wnt Processing) | 27 nM | [1][2][3][6] |
| CK1δ (gatekeeper mutant) | 40 nM | [1] | |
| This compound | Porcupine | 0.8 nM | [4][8][9] |
This difference in potency suggests that this compound can be used at lower concentrations to achieve the same level of Wnt pathway inhibition as IWP-2. This can be advantageous in minimizing potential off-target effects.
Experimental Applications and Considerations
Both inhibitors are valuable tools for a range of applications in Wnt pathway research:
-
Stem Cell Biology: IWP-2 has been shown to suppress the self-renewal of embryonic stem cells and promote their differentiation into specific lineages, such as cardiomyocytes.
-
Cancer Research: Both compounds have demonstrated anti-proliferative effects in cancer cell lines.[1] this compound has shown in vivo antitumor activity in a mouse xenograft model.[4][12]
-
Disease Modeling: this compound has been used in studies related to myocardial infarction.[4]
This compound is noted for its good oral bioavailability, making it a suitable candidate for in vivo studies in animal models.[5][12]
Experimental Protocols
To aid researchers in the practical application of these inhibitors, detailed methodologies for key experiments are provided below.
Wnt Reporter (Luciferase) Assay
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293T) in a 96-well plate at a suitable density.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of IWP-2 or this compound. Include a positive control (e.g., Wnt3a conditioned medium) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 values for each inhibitor.[13][14][15][16][17]
Western Blotting for β-catenin
This technique is used to assess the levels of total and active (non-phosphorylated) β-catenin, a key downstream effector of the canonical Wnt pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with IWP-2 or this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (total or active form) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.[18][19][20][21][22]
Cell Viability Assay (MTT or WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Inhibitor Treatment: After 24 hours, treat the cells with a range of concentrations of IWP-2 or this compound.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals before reading the absorbance. For WST-1, the formazan product is soluble, and the absorbance can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value for each inhibitor.[23][24][25][26]
Conclusion: Making an Informed Choice
Both IWP-2 and this compound are potent and specific inhibitors of the Wnt pathway that act by targeting Porcupine. The primary distinction lies in their potency, with this compound being significantly more potent than IWP-2. This, coupled with its good oral bioavailability, may make this compound the preferred choice for in vivo studies and for applications where minimizing off-target effects at higher concentrations is a concern. However, IWP-2 remains a widely used and well-characterized tool for in vitro Wnt pathway research. The choice between these two inhibitors will ultimately depend on the specific experimental context, including the model system, desired concentration range, and whether the study is in vitro or in vivo. This guide provides the necessary data and protocols to enable researchers to make an informed decision for their Wnt pathway investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IWP 2 | Wnt signalling inhibitor | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. IWP-2 [bio-gems.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 14. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wnt Reporter Activity Assay [bio-protocol.org]
- 16. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 17. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beta Catenin antibody (66379-1-Ig) | Proteintech [ptglab.com]
- 20. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. biocare.net [biocare.net]
- 22. youtube.com [youtube.com]
- 23. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
Validating GNF-6231 Efficacy: A Comparative Guide to siRNA Knockdown of Porcupine
For researchers, scientists, and drug development professionals investigating the Wnt signaling pathway, validating the on-target effects of small molecule inhibitors is a critical step. This guide provides a comprehensive comparison of GNF-6231, a potent Porcupine (PORCN) inhibitor, with the widely used genetic validation method of siRNA-mediated PORCN knockdown. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to objectively assess and implement these methodologies.
The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, including cancer. A key regulatory step in this pathway is the secretion of Wnt ligands, a process that is dependent on the O-acyltransferase Porcupine (PORCN). Inhibition of PORCN, therefore, presents a promising therapeutic strategy for Wnt-driven diseases. This compound is a small molecule inhibitor of PORCN that has demonstrated robust anti-tumor efficacy.[1] To ensure that the observed effects of this compound are indeed due to the inhibition of PORCN, it is essential to compare its performance with a genetic approach, such as siRNA knockdown, which directly targets the PORCN mRNA for degradation.
Performance Comparison: this compound vs. PORCN siRNA
The following tables summarize the quantitative data on the efficacy of this compound and PORCN siRNA in inhibiting the Wnt signaling pathway. It is important to note that the data presented here are compiled from different studies and may not represent a direct head-to-head comparison in the same experimental system.
Table 1: this compound Performance Data
| Parameter | Value | Cell Line / Model | Assay | Source |
| IC50 | 0.8 nM | Not specified | Porcupine enzyme activity | [1] |
| In Vivo Efficacy | Dose-dependent tumor regression | MMTV-WNT1 xenograft mouse model | Tumor volume measurement | [1] |
| Target Gene Inhibition | Reduction of Axin2 mRNA levels | MMTV-WNT1 xenograft mouse model | qPCR | [1] |
Table 2: PORCN siRNA Performance Data
| siRNA Identifier | Knockdown Efficiency | Effect on Wnt Signaling | Cell Line | Assay | Source |
| siP7 & siP8 | ≥ 75% reduction of PORCN mRNA | Blocks Wnt/β-catenin signaling; Decreased AXIN2 and LEF1 mRNA | MDA-MB-231 | qPCR, Reporter Assay | [2] |
| shRNA against PORCN | Potent knockdown of PORCN expression | Substantial inhibition of AXIN2 expression | HN30 | Western Blot, qPCR | [3] |
| siRNA (unspecified) | Not specified | Similar inhibitory effect on Wnt pathways as CGX1321 | Cardiomyocytes | Not specified | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Wnt Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflows for this compound and siRNA.
Caption: Logic of Wnt Pathway Inhibition.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
PORCN siRNA Knockdown
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute PORCN-specific siRNA and a non-targeting control siRNA in serum-free media. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After incubation, harvest the cells. Isolate RNA for qPCR analysis or protein for Western blot analysis to confirm the reduction in PORCN expression.
-
Functional Assay: In parallel, perform functional assays such as the TOP-Flash reporter assay or qPCR for Wnt target genes to assess the downstream effects of PORCN knockdown.
TOP-Flash Luciferase Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway.[2][5]
-
Cell Seeding and Transfection: Seed cells in a 48-well plate. Co-transfect the cells with a TOP-Flash reporter plasmid (containing TCF/LEF binding sites driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization.[6]
-
Treatment/Knockdown:
-
For this compound: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
For siRNA: Perform the siRNA knockdown as described above prior to or concurrently with reporter plasmid transfection.
-
-
Wnt Stimulation (Optional): If studying the inhibition of ligand-induced signaling, add recombinant Wnt3a to the media.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOP-Flash to a FOP-Flash (mutated TCF/LEF sites) control can also be used for more specific measurement of Wnt activity.[7]
Quantitative PCR (qPCR) for Wnt Target Genes
This method quantifies the mRNA expression levels of Wnt target genes such as AXIN2 and LEF1.[8]
-
RNA Isolation: Following treatment with this compound or PORCN siRNA, isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the target genes (AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.
Conclusion
Both this compound and PORCN siRNA are effective tools for inhibiting the Wnt signaling pathway by targeting Porcupine. This compound offers a potent, dose-dependent, and reversible method of inhibition suitable for in vitro and in vivo studies.[1] On the other hand, PORCN siRNA provides a highly specific genetic approach to validate the on-target effects of chemical inhibitors and to study the consequences of long-term pathway inhibition.[2][3] Studies have shown a strong correlation between the phenotypic effects of Porcupine inhibitors and PORCN knockdown, providing confidence that the action of this compound is indeed mediated through the inhibition of Porcupine.[4] The choice between these two powerful methodologies will depend on the specific research question, experimental context, and the need for either pharmacological or genetic validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Porcupine inhibitor CGX1321 alleviates heart failure with preserved ejection fraction in mice by blocking WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNT-3A–induced β-catenin signaling does not require signaling through heterotrimeric G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porcupine inhibitor suppresses paracrine Wnt-driven growth of Rnf43;Znrf3-mutant neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
GNF-6231 vs. Tankyrase Inhibitors: A Comparative Guide to Wnt Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and mechanisms of GNF-6231, a Porcupine (PORCN) inhibitor, and various Tankyrase inhibitors in the context of Wnt signaling pathway modulation. This analysis is supported by preclinical data and detailed experimental methodologies.
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. Two distinct classes of small molecule inhibitors that target the Wnt pathway at different points have emerged as promising anti-cancer agents: Porcupine inhibitors, such as this compound, and Tankyrase inhibitors, including XAV939, G007-LK, and OM-153. This guide will objectively compare these two classes of inhibitors, presenting available efficacy data, outlining experimental protocols, and visualizing the underlying biological pathways.
Mechanism of Action: Upstream vs. Downstream Inhibition
This compound and Tankyrase inhibitors employ fundamentally different strategies to suppress Wnt signaling. This compound acts upstream by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands[1][2][3][4]. By preventing Wnt ligand secretion, this compound effectively blocks all Wnt-dependent signaling cascades at their origin.
In contrast, Tankyrase inhibitors act downstream within the cytoplasm. They target Tankyrase 1 and 2 (TNKS1/2), enzymes that poly(ADP-ribosyl)ate (PARsylate) Axin, a key scaffold protein in the β-catenin destruction complex[5][6][7][8][9][10][11][12]. This PARsylation marks Axin for proteasomal degradation. By inhibiting Tankyrase, these drugs stabilize Axin levels, leading to a more efficient β-catenin destruction complex and subsequent degradation of β-catenin, the central effector of the canonical Wnt pathway[6][7][9][11][12].
Efficacy Comparison: In Vitro and In Vivo Data
Direct comparative studies evaluating this compound and Tankyrase inhibitors in the same experimental settings are limited. However, by collating data from various preclinical studies, we can draw inferences about their relative potency and efficacy. Porcupine inhibitors are generally considered to be highly potent and more selective for the Wnt pathway, as Tankyrases have additional cellular functions beyond Wnt signaling.
In Vitro Efficacy: Inhibition of Wnt Signaling and Cell Proliferation
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for this compound and several Tankyrase inhibitors in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound (and related Porcupine Inhibitors)
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | Porcupine Inhibition | - | 0.8 | [13] |
| LGK974 | Wnt Reporter | HEK293T | 0.4 | [4] |
| LGK974 | PORCN Radioligand Binding | - | 1 | [4] |
Table 2: In Vitro Efficacy of Tankyrase Inhibitors
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| XAV939 | TNKS1 Activity | - | 13.4 | [11] |
| XAV939 | TNKS2 Activity | - | 2 | [9] |
| WXL-8 | TNKS1 Activity | - | 9.1 | [11] |
| G007-LK | TNKS1 Activity | - | 46 | |
| G007-LK | TNKS2 Activity | - | 25 | |
| OM-153 | TNKS1 Activity | - | 13 | |
| OM-153 | TNKS2 Activity | - | 2 | |
| OM-153 | Wnt Reporter | HEK293 | 0.63 | |
| RK-287107 | TCF/LEF Luciferase | HEK293T | - | [12] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Both this compound and Tankyrase inhibitors have demonstrated anti-tumor efficacy in various preclinical xenograft models.
Table 3: In Vivo Efficacy of this compound (and related Porcupine Inhibitors)
| Compound | Model | Dosing | Outcome | Reference |
| This compound | MMTV-Wnt1 tumor-bearing mice | 3 mg/kg, oral | Robust dose-related antitumor efficacy | [1] |
| LGK974 | MMTV-Wnt1 tumor model | 1-3 mg/kg/day, oral | Significant tumor regression |
Table 4: In Vivo Efficacy of Tankyrase Inhibitors
| Compound | Model | Dosing | Outcome | Reference |
| XAV939 | HepG2 xenografts | Intra-tumoral injection | Significant inhibition of tumor growth | [6] |
| WXL-8 | HepG2 xenografts | Intra-tumoral injection | Significant inhibition of tumor growth | [6] |
| G007-LK | COLO-320DM xenografts | 20 mg/kg, twice daily | 61% tumor growth inhibition | |
| OM-153 | COLO 320DM xenografts | 0.33-10 mg/kg, twice daily, oral | Reduced tumor progression | [9] |
| RK-287107 | COLO-320DM xenografts | 150 mg/kg, i.p. or 300 mg/kg, oral, twice daily | 47.2% and significant tumor growth inhibition, respectively | [12] |
Note: Efficacy outcomes and dosing regimens are model-specific and not directly comparable across studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate the efficacy of this compound and Tankyrase inhibitors.
Wnt Signaling Luciferase Reporter Assay
This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with a TCF/LEF-firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of the inhibitor (this compound or a Tankyrase inhibitor).
-
In some experiments, stimulate the Wnt pathway with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.
-
-
Lysis and Luminescence Measurement:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the fold change in reporter activity relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the dose-response curve.
-
Western Blot for Axin2 and β-catenin
This technique is used to detect changes in the protein levels of key Wnt pathway components following inhibitor treatment.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Axin2, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
-
MTS Cell Proliferation Assay
The MTS assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the inhibitor.
-
-
Incubation and Reagent Addition:
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTS reagent to each well.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by metabolically active cells.
-
Measure the absorbance at 490-500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Conclusion
Both this compound and Tankyrase inhibitors are potent inhibitors of the Wnt signaling pathway with demonstrated anti-cancer activity in preclinical models. This compound offers a more upstream and potentially more specific mode of Wnt inhibition by blocking the secretion of all Wnt ligands. Tankyrase inhibitors, on the other hand, act downstream by stabilizing Axin and promoting β-catenin degradation. The choice between these two classes of inhibitors for a specific research or therapeutic application will depend on the specific cancer type, the nature of the Wnt pathway dysregulation, and the potential for off-target effects. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and design further comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative Feedback Loop of Wnt Signaling through Upregulation of Conductin/Axin2 in Colorectal and Liver Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hubrecht.eu [hubrecht.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Porcupine inhibitor suppresses paracrine Wnt-driven growth of Rnf43;Znrf3-mutant neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Porcupine inhibitor suppresses paracrine Wnt-driven growth of Rnf43;Znrf3-mutant neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Porcupine Inhibitor Specificity for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative specificity of key Porcupine inhibitors, supported by experimental data and protocols.
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in a variety of diseases, including cancer. The Porcupine (PORCN) enzyme, a membrane-bound O-acyltransferase, is essential for the secretion of all Wnt ligands. This central role makes it an attractive therapeutic target for modulating Wnt signaling. Several small molecule inhibitors of Porcupine have been developed, each with distinct biochemical and pharmacological properties. This guide provides a head-to-head comparison of the specificity of three widely used Porcupine inhibitors: LGK974, Wnt-C59, and IWP-2, to aid researchers in selecting the most appropriate tool for their studies.
Comparative Analysis of Inhibitor Potency
The in vitro potency of Porcupine inhibitors is a key determinant of their utility in research and clinical settings. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for LGK974, Wnt-C59, and IWP-2 against Porcupine, as determined by various in vitro assays. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Assay Type | IC50 Value | Reference |
| LGK974 | PORCN Radioligand Binding Assay | 1 nM | [1] |
| Wnt Co-culture Assay | 0.4 nM | [1] | |
| Wnt-dependent AXIN2 mRNA expression in HN30 cells | 0.3 nM | [1] | |
| Wnt-C59 | Wnt-Luc Reporter Assay in HEK293 cells | 74 pM | [2] |
| IWP-2 | Cell-free Wnt processing and secretion assay | 27 nM | [3][4] |
Key Observations:
-
High Potency of LGK974 and Wnt-C59: Both LGK974 and Wnt-C59 demonstrate high potency, with IC50 values in the picomolar to low nanomolar range.[1][2]
-
Moderate Potency of IWP-2: IWP-2 exhibits a more moderate potency, with an IC50 in the mid-nanomolar range.[3][4]
-
Assay-Dependent Variation: The IC50 values for a single inhibitor can vary depending on the assay used, highlighting the importance of considering the experimental context when interpreting these values.
Specificity and Off-Target Effects
An ideal inhibitor should exhibit high specificity for its intended target with minimal off-target effects. Porcupine inhibitors are generally considered selective for the Wnt signaling pathway as they target an enzyme essential for the secretion of all Wnt ligands.[5]
LGK974 has been shown to have comparable inhibitory activity against a panel of canonical Wnt proteins (Wnt1, -2, -3, -3A, -6, -7A, and -9A) in Wnt-dependent reporter assays.[1] This suggests that LGK974 broadly inhibits the secretion of various Wnt ligands.
IWP-2 , in addition to inhibiting Porcupine, has been reported to also inhibit Casein Kinase 1 delta (CK1δ) with an IC50 of 317 nM.[6] This off-target activity should be considered when interpreting results from experiments using IWP-2, as CK1δ is involved in other cellular processes.
Visualizing the Wnt Signaling Pathway and Inhibition
To better understand the mechanism of action of Porcupine inhibitors, it is helpful to visualize the Wnt signaling pathway and the point of intervention.
Figure 1. The canonical Wnt signaling pathway and the point of inhibition by Porcupine inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor specificity. Below are methodologies for key assays used to characterize Porcupine inhibitors.
Wnt/β-catenin Reporter Assay (Luciferase-based)
This cell-based assay is commonly used to measure the activity of the canonical Wnt signaling pathway.
Principle:
This assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing multiple copies of the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) response element. In the presence of active Wnt signaling, β-catenin translocates to the nucleus, binds to TCF/LEF transcription factors, and activates the transcription of the luciferase reporter gene. The resulting luminescence is proportional to the level of Wnt signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Wnt3a-conditioned media or recombinant Wnt3a
-
SuperTOPFlash luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
Porcupine inhibitors (LGK974, Wnt-C59, IWP-2)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SuperTOPFlash and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the Porcupine inhibitor or vehicle control (e.g., DMSO).
-
Wnt Stimulation: After a 1-hour pre-incubation with the inhibitor, add Wnt3a-conditioned media or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. Experimental workflow for a Wnt/β-catenin reporter assay.
In Vitro Porcupine Enzymatic Assay (Fluorescence-based)
This biochemical assay directly measures the enzymatic activity of Porcupine and its inhibition.[9]
Principle:
This assay measures the Porcupine-catalyzed transfer of palmitoleic acid from palmitoleoyl-CoA to a synthetic Wnt peptide substrate. The reaction releases coenzyme A (CoA), which contains a free sulfhydryl group. This sulfhydryl group reacts with a thiol-sensitive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), to produce a fluorescent signal that is proportional to the enzymatic activity of Porcupine.[9]
Materials:
-
Recombinant human Porcupine (PORCN) enzyme
-
Palmitoleoyl-CoA
-
Synthetic Wnt peptide substrate (e.g., a peptide corresponding to the hairpin 2 of WNT3A)[9]
-
7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 4 mM Decyl Maltoside, 100 μg/mL POPS)[9]
-
Porcupine inhibitors (LGK974, Wnt-C59, IWP-2)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the assay buffer, recombinant Porcupine enzyme, and the synthetic Wnt peptide substrate.
-
Inhibitor Addition: Add various concentrations of the Porcupine inhibitor or vehicle control to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Initiate the enzymatic reaction by adding palmitoleoyl-CoA to the wells.
-
Fluorescence Detection: Immediately after adding the substrate, add the CPM fluorescent probe. Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 390 nm and emission at 470 nm).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Porcupine Radioligand Binding Assay
This assay measures the direct binding of a radiolabeled ligand to the Porcupine enzyme.[1]
Principle:
This assay uses a high-affinity radiolabeled Porcupine inhibitor (e.g., [3H]-LGK974) to quantify the binding to the Porcupine enzyme in cell membrane preparations. Unlabeled competitor compounds are used to displace the radioligand, and the amount of displacement is used to determine the binding affinity (Ki) or IC50 of the competitor.
Materials:
-
Cell membranes prepared from cells overexpressing Porcupine (e.g., PORCN-transfected HEK293T cells)[1]
-
Radiolabeled Porcupine inhibitor (e.g., [3H]-LGK974)
-
Unlabeled Porcupine inhibitors (for competition)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing Porcupine.
-
Binding Reaction: In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled Porcupine inhibitor in the presence of various concentrations of the unlabeled competitor inhibitor.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor inhibitor. Fit the data to a competition binding curve to determine the IC50 or Ki value of the inhibitor.
Figure 3. Logical relationship of Porcupine inhibitor action.
Conclusion
The selection of a Porcupine inhibitor for research or therapeutic development requires careful consideration of its potency and specificity. LGK974 and Wnt-C59 are highly potent inhibitors of Porcupine, making them suitable for applications where complete inhibition of Wnt secretion is desired. IWP-2, with its more moderate potency, may be useful for studies requiring a more nuanced modulation of the Wnt pathway. However, its off-target activity on CK1δ should be taken into account. The experimental protocols provided in this guide offer a starting point for researchers to independently verify and compare the specificity of these and other Porcupine inhibitors in their own experimental systems. As the field of Wnt signaling continues to evolve, a thorough understanding of the tools used to probe this pathway is paramount for advancing our knowledge and developing effective therapies.
References
- 1. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Porcupine inhibitors impair trabecular and cortical bone mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of GNF-6231 and Other Wnt Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, has emerged as a promising target for therapeutic intervention in a variety of diseases, particularly cancer.[1][2] However, the clinical translation of Wnt inhibitors has been challenging due to a narrow therapeutic window, often limited by on-target toxicities in tissues reliant on Wnt signaling for self-renewal, such as the gastrointestinal tract.[3][4] This guide provides a comparative evaluation of the therapeutic window of GNF-6231, a potent and selective Porcupine (PORCN) inhibitor, against other classes of Wnt inhibitors, supported by available preclinical data.
Mechanism of Action: Targeting Wnt Secretion with this compound
This compound is an orally bioavailable small molecule that inhibits PORCN, a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[5][6] PORCN-mediated palmitoylation is an essential step for the secretion and subsequent activity of all Wnt ligands.[6] By inhibiting PORCN, this compound effectively blocks the secretion of Wnt proteins, thereby shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways at their source.[5][7]
Caption: Simplified Wnt Signaling Pathway and the Point of Intervention for this compound.
Comparative Efficacy and Potency
The efficacy of Wnt inhibitors is typically assessed by their ability to inhibit Wnt pathway activity in cellular assays and to suppress tumor growth in preclinical models. This compound has demonstrated high potency in inhibiting PORCN.
| Inhibitor | Class | Target | IC50 | Cellular Potency (IC50) | References |
| This compound | Porcupine Inhibitor | PORCN | 0.8 nM | Not explicitly stated, but shows dose-related anti-tumor efficacy. | [5] |
| LGK974 (WNT974) | Porcupine Inhibitor | PORCN | 0.1 nM | 0.4 nM (Wnt signaling in TM3 cells) | [8][9] |
| IWP-2 | Porcupine Inhibitor | PORCN | 27 nM | - | [10][11] |
| XAV939 | Tankyrase Inhibitor | TNKS1/2 | 11 nM (TNKS1), 4 nM (TNKS2) | - | [12] |
Table 1: In Vitro Potency of Selected Wnt Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other representative Wnt inhibitors against their respective targets.
In preclinical xenograft models, Porcupine inhibitors have shown robust anti-tumor activity. For instance, this compound demonstrated significant dose-related tumor regression in a mouse mammary tumor virus (MMTV)-Wnt1 xenograft model at a dose of 3 mg/kg.[6] Similarly, LGK974 has shown strong efficacy in rodent tumor models.[7] Tankyrase inhibitors like XAV939 have also demonstrated anti-tumor effects in various cancer cell lines, including colon, breast, and lung cancer.[13]
The Therapeutic Window: A Comparison of Toxicity Profiles
A key differentiator for Wnt inhibitors is their therapeutic window, which is largely determined by their on-target toxicity in Wnt-dependent healthy tissues.
Porcupine Inhibitors: A Wider Therapeutic Margin
Preclinical studies suggest that Porcupine inhibitors, including this compound and LGK974, possess a relatively wider therapeutic window compared to other classes of Wnt inhibitors. At efficacious doses, LGK974 was well-tolerated in rats, with no significant histopathological findings in Wnt-dependent tissues like the intestine, stomach, and skin.[8][14] However, at higher doses (20 mg/kg/day for 14 days in rats), loss of intestinal epithelium was observed, highlighting the on-target nature of the toxicity.[8] This suggests that sustained, high-level inhibition of Wnt signaling is detrimental to tissues with high rates of self-renewal.
| Inhibitor | Model | Efficacious Dose | Observed Toxicity at High Doses | Therapeutic Index | References |
| This compound | MMTV-Wnt1 xenograft mice | 3 mg/kg (oral, daily) | Data not available | Not explicitly determined | [6] |
| LGK974 (WNT974) | Rat | 3 mg/kg/day | Loss of intestinal epithelium at 20 mg/kg/day. | Implied to be favorable at therapeutic doses. | [7][8] |
| Tankyrase Inhibitors (General) | Mice | - | Dose-dependent intestinal toxicity (villus blunting, epithelial degeneration, inflammation). | < 1 | [4] |
Table 2: Preclinical Efficacy and Toxicity of Wnt Inhibitors. This table provides a snapshot of the in vivo performance of different Wnt inhibitors, highlighting the therapeutic window challenges.
Tankyrase Inhibitors: A Narrower Therapeutic Window
In contrast, tankyrase inhibitors have been associated with a narrower therapeutic index. Tankyrases (TNKS1 and TNKS2) regulate Wnt signaling by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[12] Inhibition of tankyrases leads to Axin stabilization and subsequent β-catenin degradation. While effective in inhibiting Wnt signaling, this mechanism has been linked to significant intestinal toxicity in preclinical models.[4] Studies with the tankyrase inhibitor G-631 in mice demonstrated a therapeutic index of less than 1, with intestinal toxicity observed even at sub-therapeutic doses.[4] This on-target toxicity in the gut has been a major hurdle for the clinical development of tankyrase inhibitors.[15]
Experimental Protocols
Wnt Reporter Assay
A common method to assess the activity of Wnt inhibitors is the TCF/LEF luciferase reporter assay.
Caption: General workflow for a Wnt reporter assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293T) containing a TCF/LEF-responsive luciferase reporter construct in a 96-well plate.
-
Treatment: After cell attachment, treat with a Wnt pathway agonist (e.g., recombinant Wnt3a or a GSK3β inhibitor like CHIR99021) in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., Renilla luciferase) and calculate the IC50 value of the inhibitor.[16]
In Vivo Efficacy and Toxicity Studies
Protocol:
-
Model System: Utilize a relevant xenograft model, such as the MMTV-Wnt1 transgenic mouse model for Porcupine inhibitors.
-
Dosing: Administer the Wnt inhibitor (e.g., this compound) and vehicle control to different cohorts of tumor-bearing animals via the appropriate route (e.g., oral gavage). Dosing can be daily or on a different schedule.
-
Efficacy Assessment: Monitor tumor volume regularly using calipers. At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot for Wnt pathway markers).
-
Toxicity Assessment: Monitor animal body weight and overall health throughout the study. Conduct a full necropsy at the end of the study, collecting key organs (especially the gastrointestinal tract, liver, and bone marrow) for histopathological analysis to assess for any treatment-related toxicities.
Conclusion
The therapeutic window remains a critical consideration in the development of Wnt signaling inhibitors. Porcupine inhibitors, such as this compound, appear to offer a wider therapeutic margin compared to tankyrase inhibitors, primarily due to a more manageable on-target toxicity profile in preclinical models. The strategy of targeting Wnt ligand secretion may allow for a therapeutic dose that effectively inhibits tumor growth while minimizing damage to healthy, Wnt-dependent tissues. Further clinical investigation is necessary to fully delineate the therapeutic window of this compound and other Porcupine inhibitors in human patients. The careful design of dosing schedules and patient selection strategies will be paramount to successfully harnessing the therapeutic potential of this class of drugs.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. LGK974 | Porcupine | TargetMol [targetmol.com]
- 3. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
- 12. stemcell.com [stemcell.com]
- 13. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
GNF-6231 In Vivo Efficacy in MMTV-WNT1 Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of GNF-6231 and alternative therapeutic agents in the Mouse Mammary Tumor Virus-WNT1 (MMTV-WNT1) transgenic mouse model of breast cancer. This model is characterized by the overexpression of the Wnt1 proto-oncogene, leading to the development of mammary tumors and serving as a crucial tool for studying Wnt-driven tumorigenesis.
Executive Summary
This compound, a Porcupine (PORCN) inhibitor, has demonstrated efficacy in a patient-derived xenograft (PDX) model from MMTV-Wnt1 mice through the downregulation of the Wnt signaling pathway, as evidenced by reduced Axin2 expression. This guide compares the available data on this compound with other agents investigated in the MMTV-WNT1 model, including the EGFR inhibitor Erlotinib, the mTOR inhibitor Rapamycin, and the RARα agonist AM580. While quantitative in vivo efficacy data for this compound in this specific model is not publicly detailed, the performance of these alternative compounds provides a valuable benchmark for assessing potential therapeutic strategies targeting Wnt-driven breast cancer.
Comparative Efficacy of Therapeutic Agents in the MMTV-WNT1 Mouse Model
The following table summarizes the in vivo efficacy of this compound and alternative treatments in the MMTV-WNT1 mouse model. It is important to note that the MMTV-WNT1 model can give rise to phenotypically distinct tumor subtypes, such as the "Wnt1-EarlyEx" and "Wnt1-LateEx" subtypes, which exhibit differential sensitivity to certain therapies.[1]
| Therapeutic Agent | Mechanism of Action | Mouse Model Subtype | Dosing Regimen | Key Efficacy Results |
| This compound | PORCN Inhibitor (Inhibits Wnt ligand secretion) | MMTV-WNT1 PDX | Not specified | Reduced Axin2 expression, indicating Wnt pathway inhibition. Specific tumor growth inhibition data is not publicly available. |
| Erlotinib | EGFR Inhibitor | MMTV-WNT1 (Wnt1-EarlyEx) | 25 mg/kg in chow for 14 days | Median tumor regression of 90%[1] |
| MMTV-WNT1 (Wnt1-LateEx) | 25 mg/kg in chow for 14 days | Continued tumor progression (median growth of 109%)[1] | ||
| Rapamycin | mTOR Inhibitor | Syngeneic MMTV-Wnt-1 tumor cells implanted in obese ovariectomized C57BL/6 mice | 5 mg/kg every 48 hours (from week 14 to 18) | Significantly reduced final tumor weight compared to control[2] |
| MMTV-driven Wnt-1 mammary tumors transplanted into naïve mice | 1.5 mg/kg for 20 or 30 days | Significantly delayed tumor growth[3] | ||
| AM580 | RARα Agonist | Nuliparous MMTV-wnt1 transgenic mice | Added to the diet for 35 weeks | Significant increase (P<0.05) in tumor-free survival and reduction in tumor incidence and growth of established tumors[3] |
Experimental Protocols
General MMTV-WNT1 Mouse Model Protocol
FVB/n mice carrying the MMTV-Wnt1 transgene are bred and housed until the development of palpable mammary tumors.[1] Tumor growth is monitored using caliper measurements, and tumor volume is calculated using the formula: (width)2 x length / 2.[1]
This compound Administration (General)
While the specific protocol for the MMTV-WNT1 PDX model is not detailed in the available literature, administration of Porcupine inhibitors is typically via oral gavage or formulated in the diet. Monitoring of Wnt pathway modulation is often assessed by measuring the expression of downstream target genes such as Axin2.
Erlotinib Administration
Erlotinib is synthesized into chow at a final concentration of 25 mg/kg.[1] Treatment is administered continuously for a 14-day period once primary tumors reach a width of approximately 5-10 mm.[1]
Rapamycin Administration
For the study in obese mice, Rapamycin was administered via injection at a dose of 5 mg/kg every 48 hours, starting at week 14 and continuing until week 18.[2] In the transplantation model, Rapamycin was administered at 1.5 mg/kg for 20 or 30 days, starting the day after tumor implantation.[3]
AM580 Administration
AM580 is added to the diet and administered for a period of 35 weeks to nuliparous MMTV-wnt1 transgenic mice.[3]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator drugs.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a therapeutic agent in the MMTV-WNT1 mouse model.
References
- 1. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of MMTV-neu and MMTV-wnt1 induced mammary oncogenesis by RARalpha agonist AM580 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GNF-6231 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
GNF-6231 has emerged as a potent and selective inhibitor of the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer. This guide provides a comparative study of this compound's performance in various cancer cell lines, juxtaposed with other notable Porcupine (PORCN) inhibitors, LGK974 and IWP-2. The data presented herein is intended to offer an objective overview to aid in the evaluation and potential application of this compound in cancer research and drug development.
Mechanism of Action: Targeting Wnt Ligand Secretion
This compound exerts its anti-cancer activity by inhibiting Porcupine, a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. Porcupine is essential for the palmitoylation of Wnt ligands, a crucial post-translational modification required for their secretion and subsequent activation of the Wnt signaling cascade. By blocking Porcupine, this compound effectively halts the secretion of all Wnt ligands, thereby suppressing downstream Wnt signaling and inhibiting the growth of Wnt-dependent tumors.[1] this compound has demonstrated high potency with an IC50 of 0.8 nM for Porcupine.[1]
Figure 1: this compound inhibits the Wnt signaling pathway by targeting Porcupine (PORCN).
Comparative Performance of Porcupine Inhibitors
The following tables summarize the available quantitative data for this compound and its counterparts, LGK974 and IWP-2, across various cancer cell lines.
Table 1: Inhibitory Concentration (IC50/EC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| This compound | - | - | Data not available | - |
| LGK974 | HN30 | Head and Neck Squamous Cell Carcinoma | 0.0003 (Wnt signaling) | [2] |
| LGK974 | 786-O | Clear Cell Renal Cell Carcinoma | ~10-15 (Cell Viability) | |
| LGK974 | ACHN | Clear Cell Renal Cell Carcinoma | ~15-20 (Cell Viability) | |
| IWP-2 | A818-6 | Pancreatic Cancer | 8.96 | |
| IWP-2 | MiaPaCa-2 | Pancreatic Cancer | 1.90 | |
| IWP-2 | Panc-1 | Pancreatic Cancer | 2.33 | |
| IWP-2 | Panc-89 | Pancreatic Cancer | 3.86 | |
| IWP-2 | Capan-1 | Pancreatic Cancer | 2.05 | |
| IWP-2 | HT29 | Colorectal Cancer | 4.67 | |
| IWP-2 | SW620 | Colorectal Cancer | 1.90 | |
| IWP-2 | MKN28 | Gastric Cancer | 10-50 (Cell Proliferation) | [3] |
Table 2: Effects on Cell Viability and Apoptosis
| Inhibitor | Cell Line | Cancer Type | Effect | Observations | Reference |
| This compound | MMTV-WNT1 xenograft | Breast Cancer | Anti-tumor activity | Promoted tumor regression in a dose-dependent manner. | [1] |
| LGK974 | 786-O, ACHN | Clear Cell Renal Cell Carcinoma | Induces Apoptosis | Increased apoptosis in a concentration-dependent manner. | |
| IWP-2 | MKN28 | Gastric Cancer | Induces Apoptosis | Elevated caspase 3/7 activity. | [3] |
| IWP-2 | MKN28 | Gastric Cancer | Inhibits Proliferation, Migration, and Invasion | Significantly suppressed cell proliferation, migration, and invasion. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (MTT Assay)
References
Assessing the Specificity of GNF-6231 Against Other Acyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GNF-6231 has emerged as a potent and selective inhibitor of Porcupine (PORCN), a key membrane-bound O-acyltransferase (MBOAT) involved in the Wnt signaling pathway. Its ability to block the secretion of Wnt ligands makes it a valuable tool for studying Wnt-driven processes and a potential therapeutic agent in oncology. This guide provides a comparative assessment of this compound's specificity against other human acyltransferases, supported by available data and detailed experimental protocols for evaluating inhibitor selectivity.
This compound: Potency and Selectivity Profile
This compound is a small molecule inhibitor that demonstrates high potency against its primary target, PORCN. It effectively blocks the palmitoleoylation of Wnt proteins, a critical step for their secretion and subsequent signaling activity. While comprehensive quantitative data comparing this compound against a wide panel of other human acyltransferases is not extensively published in the public domain, available information indicates a high degree of selectivity. For instance, this compound exhibits IC50 values greater than 10 μM against all tested Cytochrome P450 (CYP) isoforms, suggesting minimal off-target effects on this major class of drug-metabolizing enzymes.[1]
The selectivity of PORCN inhibitors like this compound is further suggested by the distinct substrate specificities within the MBOAT family. This family includes other acyltransferases such as Hedgehog acyltransferase (HHAT) and Ghrelin O-acyltransferase (GOAT), which recognize and modify different protein substrates. The unique structural features of the substrate-binding sites within these enzymes likely contribute to the selective action of inhibitors.
Comparative Data Summary
| Target Enzyme | Inhibitor | IC50 (nM) | Notes |
| Porcupine (PORCN) | This compound | 0.8 | Potent inhibition of the primary target.[2] |
Further studies are required to definitively characterize the activity of this compound against a wider range of acyltransferases.
Signaling Pathway of Wnt Acylation and Inhibition
The following diagram illustrates the role of Porcupine in the Wnt signaling pathway and the mechanism of action for inhibitors like this compound.
Caption: Wnt protein acylation by PORCN and its inhibition by this compound.
Experimental Protocols for Assessing Acyltransferase Specificity
To rigorously assess the specificity of an inhibitor like this compound, a panel of in vitro acyltransferase activity assays should be employed. Below is a generalized protocol for a fluorometric assay, which offers a sensitive and non-radioactive method for measuring enzyme activity.
Objective: To determine the IC50 of an inhibitor against a panel of human acyltransferases.
Materials:
-
Purified recombinant human acyltransferases (e.g., PORCN, HHAT, GOAT, etc.)
-
Specific peptide or protein substrates for each acyltransferase
-
Acyl-CoA donor substrate (e.g., Palmitoyl-CoA)
-
Fluorescently labeled acyl-CoA analog (e.g., NBD-Palmitoyl-CoA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate detergents and co-factors)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, low-binding)
-
Plate reader capable of fluorescence detection
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow for determining inhibitor specificity.
Caption: Experimental workflow for assessing acyltransferase inhibitor specificity.
Detailed Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and Substrate Addition: Add the reaction mixture containing the specific acyltransferase and its corresponding peptide substrate to each well.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the fluorescently labeled acyl-CoA substrate to all wells. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction (e.g., by adding a stop solution or by heat inactivation) and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
By performing this assay with a panel of different acyltransferases, a specificity profile for this compound can be generated, providing a quantitative measure of its selectivity. This data is crucial for understanding potential off-target effects and for the continued development of highly specific therapeutic agents.
References
Safety Operating Guide
Proper Disposal of GNF-6231: A Guide for Laboratory Professionals
For immediate reference, treat GNF-6231 as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This document provides essential guidance on the proper disposal procedures for this compound, a potent Wnt pathway inhibitor used in laboratory research. While specific disposal instructions for this compound are not publicly available, this guide outlines the standard best practices for the disposal of solid research chemical waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Chemical and Safety Data for this compound
Researchers handling this compound should be familiar with its fundamental properties to ensure safe handling and disposal.
| Property | Value | Source |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Intended Use | For research use only | --INVALID-LINK-- |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general guidelines for the disposal of solid laboratory chemical waste. Always prioritize your institution's specific procedures.
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste unless a formal hazard assessment by a qualified professional determines otherwise.
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
-
Container Selection and Labeling:
-
Whenever possible, dispose of this compound in its original container. Ensure the manufacturer's label is intact and legible.
-
If the original container is not available or is compromised, use a new, clean, and compatible container. Plastic containers are often preferred for their durability.[1]
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of waste generation (when the container was first used for waste)
-
The laboratory or principal investigator's name and contact information
-
The physical state of the waste (solid)
-
Any known hazards (e.g., "Caution: Research Compound, Handle with Care")
-
-
-
Waste Accumulation and Storage:
-
Store the sealed this compound waste container in a designated and properly labeled satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general lab traffic to prevent accidental spills or breakage.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup for the this compound waste.
-
Do not attempt to dispose of this compound in the regular trash or down the drain.
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or online request form.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of GNF-6231: A Guide for Researchers
For researchers, scientists, and drug development professionals, the safe and effective handling of potent small molecule inhibitors like GNF-6231 is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of laboratory personnel.
This compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion of Wnt ligands. By blocking Wnt signaling, this compound has emerged as a valuable tool in studying developmental biology and as a potential therapeutic agent in oncology and other diseases. Due to its high potency, stringent adherence to safety protocols is mandatory.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, the following guidelines for handling potent pharmaceutical compounds should be strictly followed. These recommendations are based on established safety protocols for hazardous drugs and potent small molecules in a laboratory setting.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes or as needed. |
| Body Protection | Disposable Gown | A solid-front, back-closing disposable gown made of a low-lint, impervious material is required. Cuffs should be tucked under the outer glove. |
| Respiratory Protection | NIOSH-approved Respirator | For handling the solid compound or preparing solutions, a NIOSH-approved N95 or higher respirator is recommended to prevent inhalation of airborne particles. A powered air-purifying respirator (PAPR) may be necessary for procedures with a higher risk of aerosolization.[1] |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
Engineering Controls and Designated Areas
All work with this compound, particularly the handling of the solid compound and the preparation of stock solutions, should be conducted in a designated area with appropriate engineering controls.
| Control Measure | Description |
| Chemical Fume Hood | A certified chemical fume hood is the primary engineering control to minimize inhalation exposure. All manipulations of this compound powder and volatile solutions should be performed within the fume hood. |
| Designated Workspace | Designate a specific area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel. |
| Containment Trays | Use disposable containment trays or bench protectors to contain any potential spills. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe and efficient use of this compound in your research.
Receiving and Storage
| Procedure | Instructions |
| Receiving | Upon receipt, inspect the package for any signs of damage or leakage. Wear appropriate PPE when unpacking. |
| Storage | Store this compound in a clearly labeled, sealed container in a designated, secure location. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. |
Solution Preparation and Handling
| Procedure | Step-by-Step Guidance |
| Preparation of Stock Solutions | 1. Perform all calculations prior to entering the designated handling area. 2. Wear all required PPE. 3. Conduct the entire procedure within a chemical fume hood. 4. Carefully weigh the required amount of this compound powder using an analytical balance within the fume hood. 5. Add the solvent to the vial containing the powder. 6. Cap the vial securely and vortex or sonicate until the compound is fully dissolved. |
| Handling of Solutions | 1. Always handle solutions of this compound within a chemical fume hood. 2. Use positive displacement pipettes or dedicated pipette tips to avoid aerosol generation. 3. Clearly label all solutions with the compound name, concentration, solvent, and date of preparation. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound is considered hazardous chemical waste.[4][5][6][7]
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a designated, labeled, and sealed container. |
| Solutions of this compound | Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not dispose of down the drain. |
| Contaminated Labware | All disposable labware (e.g., pipette tips, tubes, vials) that has come into contact with this compound should be disposed of as solid hazardous chemical waste. |
| Contaminated PPE | Used gloves, gowns, and other disposable PPE should be placed in a designated hazardous waste bag and disposed of as solid hazardous chemical waste. |
Understanding the Mechanism: this compound and the Wnt Signaling Pathway
This compound exerts its effects by inhibiting Porcupine (PORCN), an enzyme located in the endoplasmic reticulum. PORCN is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling pathway.[8] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby shutting down both canonical and non-canonical Wnt signaling.
The canonical Wnt signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and disease, particularly cancer. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes.
References
- 1. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. ashp.org [ashp.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
